molecular formula C9H9N3O3 B1457913 N-Cyclopropyl-5-nitropyridine-2-carboxamide CAS No. 1393442-51-7

N-Cyclopropyl-5-nitropyridine-2-carboxamide

Cat. No.: B1457913
CAS No.: 1393442-51-7
M. Wt: 207.19 g/mol
InChI Key: LWLJHXWQCJPKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-5-nitropyridine-2-carboxamide is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cyclopropyl-5-nitropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropyl-5-nitropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclopropyl-5-nitropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-9(11-6-1-2-6)8-4-3-7(5-10-8)12(14)15/h3-6H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLJHXWQCJPKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252667
Record name 2-Pyridinecarboxamide, N-cyclopropyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-51-7
Record name 2-Pyridinecarboxamide, N-cyclopropyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxamide, N-cyclopropyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of N-Cyclopropyl-5-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Cyclopropyl-5-nitropyridine-2-carboxamide: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist
Date: February 26, 2026

Abstract

N-Cyclopropyl-5-nitropyridine-2-carboxamide is a heterocyclic organic compound featuring a pyridine ring scaffold, a functionality of significant interest in medicinal chemistry. The presence of a nitro group and a cyclopropyl carboxamide moiety suggests a potential for diverse biological activities. This guide provides a comprehensive overview of its chemical structure, a proposed synthetic pathway, and an exploration of its potential therapeutic applications based on the established bioactivity of related molecular scaffolds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pyridine derivatives are a cornerstone in the development of novel therapeutics, with a significant percentage of FDA-approved drugs containing this nitrogen-based heterocyclic motif.[1] The functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. The subject of this guide, N-Cyclopropyl-5-nitropyridine-2-carboxamide, incorporates three key pharmacophoric features: the pyridine core, a potent electron-withdrawing nitro group, and a cyclopropyl carboxamide side chain. Each of these components has been independently associated with a range of biological activities, from antimicrobial to anticancer effects.[2][3] This guide will delve into the chemical attributes of this molecule and its prospective role in drug discovery.

Chemical Structure and Properties

N-Cyclopropyl-5-nitropyridine-2-carboxamide is characterized by a pyridine ring substituted at the 2-position with an N-cyclopropyl carboxamide group and at the 5-position with a nitro group.

Table 1: Physicochemical Properties of N-Cyclopropyl-5-nitropyridine-2-carboxamide

PropertyValueSource
Molecular FormulaC₉H₉N₃O₃Inferred from structure
Molecular Weight207.19 g/mol Inferred from structure
IUPAC NameN-cyclopropyl-5-nitropyridine-2-carboxamide[4]
CAS NumberNot readily available-

The cyclopropyl group is a unique structural motif in medicinal chemistry, known for its ability to introduce conformational rigidity and improve metabolic stability.[5] The nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the pyridine ring and is a key feature in several bioactive molecules.[1][2]

Synthesis of N-Cyclopropyl-5-nitropyridine-2-carboxamide

Proposed Synthetic Pathway

A likely synthetic route would start from 5-nitropyridine-2-carboxylic acid. This starting material can be activated to form an acyl chloride, which is then reacted with cyclopropylamine to yield the desired product.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling A 5-Nitropyridine-2-carboxylic Acid C 5-Nitropyridine-2-carbonyl Chloride (Acyl Chloride Intermediate) A->C Activation B Thionyl Chloride (SOCl2) or Oxalyl Chloride E N-Cyclopropyl-5-nitropyridine-2-carboxamide C->E Amidation D Cyclopropylamine D->E F Base (e.g., Triethylamine)

Caption: Proposed two-step synthesis of N-Cyclopropyl-5-nitropyridine-2-carboxamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Nitropyridine-2-carbonyl Chloride

  • To a solution of 5-nitropyridine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-nitropyridine-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N-Cyclopropyl-5-nitropyridine-2-carboxamide

  • Dissolve the crude 5-nitropyridine-2-carbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve cyclopropylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Cyclopropyl-5-nitropyridine-2-carboxamide.

Potential Applications in Drug Development

The structural motifs present in N-Cyclopropyl-5-nitropyridine-2-carboxamide suggest its potential as a scaffold for the development of novel therapeutic agents in several disease areas.

Anticancer Activity

Nitropyridine derivatives have been investigated for their cytotoxic potential against various cancer cell lines.[2] The nitro group is hypothesized to play a role in modulating enzyme activity or interacting with cellular targets crucial for cancer cell proliferation.[2] Furthermore, pyridine-2-carboxamide derivatives have recently been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an attractive target for cancer immunotherapy.[8] Other substituted pyridine carboxamides have shown efficacy as allosteric SHP2 inhibitors, another important target in cancer therapy.[9]

Antimicrobial and Antimalarial Activity

The broader class of nitropyridines has demonstrated notable antimicrobial activity.[1][2] Specifically, derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis.[2][10] Moreover, a class of cyclopropyl carboxamides has been identified as potent inhibitors of both drug-sensitive and -resistant strains of P. falciparum, the parasite responsible for malaria.[11] These compounds were found to arrest parasite growth in the early trophozoite stage.[11]

Signaling_Pathway cluster_cancer Anticancer Potential cluster_antimicrobial Antimicrobial/Antimalarial Potential A N-Cyclopropyl-5-nitropyridine-2-carboxamide B HPK1 Inhibition A->B C SHP2 Inhibition A->C D T-Cell Activation B->D E Tumor Growth Inhibition C->E D->E F N-Cyclopropyl-5-nitropyridine-2-carboxamide G Inhibition of Bacterial Growth (e.g., M. tuberculosis) F->G H Inhibition of Parasite Growth (e.g., P. falciparum) F->H I Therapeutic Effect G->I H->I

Caption: Potential therapeutic pathways for N-Cyclopropyl-5-nitropyridine-2-carboxamide.

Table 2: Summary of Potential Biological Activities and Related Compounds

Therapeutic AreaPotential Target/MechanismRelated Compound ClassKey Findings
OncologyHPK1 InhibitionPyridine-2-carboxamide analoguesPotent in vitro and in vivo efficacy in murine colorectal cancer models.[8]
OncologySHP2 InhibitionSubstituted pyridine carboxamide derivativesExcellent inhibitory activity and in vivo antitumor efficacy in a xenograft mouse model.[9]
Infectious DiseaseAntimicrobialNitropyridine derivativesEfficacy against various bacterial strains, including Mycobacterium tuberculosis.[2]
Infectious DiseaseAntimalarialCyclopropyl carboxamidesPotent inhibitors of drug-sensitive and -resistant P. falciparum strains.[11]

Conclusion

N-Cyclopropyl-5-nitropyridine-2-carboxamide represents a promising, yet underexplored, chemical entity. Based on the well-documented biological activities of its constituent fragments—the nitropyridine core and the cyclopropyl carboxamide side chain—this molecule warrants further investigation as a potential lead compound in drug discovery programs. The proposed synthetic route offers a viable method for its preparation, enabling its biological evaluation. Future research should focus on the synthesis and in-depth biological characterization of this compound to fully elucidate its therapeutic potential.

References

  • Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. [URL: https://www.researchgate.net/publication/286034173_Nitropyridines_8_Synthesis_of_substituted_5-nitronicotinamides]
  • Exploring the Biological Activity of Nitropyridine Derivatives. [URL: https://www.bocsci.
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503792/]
  • N-Cyclopropyl-5-nitropyridine-2-carboxamide 5g - Dana Bioscience. [URL: https://danabioscience.com/products/bldpharm-bd326345-5g]
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/2095]
  • Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3486616/]
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39581535/]
  • 246862-51-1 | 2-N-Cyclopropylamino-5-nitropyridine - ChemScene. [URL: https://www.chemscene.com/products/2-n-cyclopropylamino-5-nitropyridine-cas-246862-51-1.html]
  • N-(2-cyclopropylpropyl)-5-nitropyrimidin-2-amine | C10H14N4O2 | CID - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-2-cyclopropylpropyl-5-nitropyrimidin-2-amine]
  • N-cyclopropyl-5-nitropyridin-2-amine | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-cyclopropyl-5-nitropyridin-2-amine-246862-51-1]
  • Synthesis of a small array of 5′ amide derivatives of 1. Reagents and... - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-a-small-array-of-5-amide-derivatives-of-1-Reagents-and-conditions-a-TEA_fig2_265383187]
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - MDPI. [URL: https://www.mdpi.com/1422-0067/25/12/6686]
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39303516/]
  • N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE | CAS 246862-51-1 - Matrix Fine Chemicals. [URL: https://matrix-fine-chemicals.com/product/n-cyclopropyl-5-nitropyridin-2-amine-cas-246862-51-1]
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [URL: https://pubmed.ncbi.nlm.nih.gov/41307432/]
  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24985766/]
  • N-Cyclopropyl-5-nitropyridin-2-amine hydrochloride|BLD Pharm. [URL: https://www.bldpharm.com/products/246862-51-1-hcl.html]
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38193630/]
  • Benign synthesis of N-(8-quinolyl)pyridine-2-carboxamide) ligand (Hbpq), and its Ni (II) and Cu (II) complexes. A fluorescent probe for direct detection of nitric oxide in acetonitrile solution based on Hbpq copper(II) acetate interaction - Comptes Rendus de l'Académie des Sciences. [URL: https://www.sciencedirect.com/science/article/pii/S163107481400010X]
  • Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives - Journal of Materials and Environmental Science. [URL: https://www.jmaterenvironsci.com/Journal/vol8-11/jmes-2017-8-11-El%20Faydy.pdf]
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [URL: https://www.mdpi.com/1420-3049/28/17/6314]
  • Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipi - SciELO. [URL: https://www.scielo.br/j/jbsms/a/55hYv3x8jD9Z5gXJg88qSqn/]

Sources

The Therapeutic Frontier of N-Cyclopropyl-5-nitropyridine-2-carboxamide Derivatives: A Landscape of Unexplored Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. Within this landscape, the N-cyclopropyl-5-nitropyridine-2-carboxamide scaffold has emerged as a molecule of interest, wedding the unique steric and electronic properties of a cyclopropyl ring with the established bioactivity of the nitropyridine core. While comprehensive research on this specific class of derivatives remains nascent, this guide synthesizes the available information on related compounds to illuminate the potential therapeutic avenues and guide future research and development.

The Architectural Blueprint: Synthesis and Structural Rationale

The synthesis of N-cyclopropyl-5-nitropyridine-2-carboxamide derivatives, while not extensively detailed in publicly available literature, can be conceptually approached through established amide bond formation methodologies. A plausible synthetic route would involve the coupling of a 5-nitropicolinic acid derivative with cyclopropylamine. The starting material, 5-nitropicolinic acid, can be synthesized from commercially available precursors through oxidation of the corresponding picoline.

A patent for a structurally related compound, N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide, suggests a pathway where a substituted aminopyridine is acylated with cyclopropanecarbonyl chloride. This highlights the modularity of the synthesis, allowing for diversification of the pyridine core and the cyclopropyl moiety to explore structure-activity relationships (SAR).

The rationale for incorporating the N-cyclopropyl moiety is multifaceted. The cyclopropyl group is a "bioisostere" of larger, more flexible alkyl groups, but its rigid, three-membered ring structure can confer a favorable conformational constraint upon the molecule. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty of binding. Furthermore, the unique electronic properties of the cyclopropyl ring can influence the metabolic stability and pharmacokinetic profile of the derivative.

Therapeutic Horizons: Potential Applications in Oncology and Neurodegeneration

While direct evidence for the therapeutic efficacy of N-Cyclopropyl-5-nitropyridine-2-carboxamide derivatives is limited, the broader classes of nitropyridines and carboxamides have demonstrated significant potential in both oncology and the treatment of neurodegenerative diseases.

Anticancer Potential: A Multi-pronged Attack

The pyridine nucleus is a privileged scaffold in many anticancer agents. Carboxamide derivatives, in particular, have shown the ability to interact with multiple oncogenic targets. For instance, various N-substituted indole-2-carboxamides have demonstrated potent antiproliferative activity against a range of cancer cell lines, including breast, leukemia, and colon cancer.[1] The mechanism of action for these related compounds often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

The nitro group on the pyridine ring can also contribute to the anticancer profile. In some contexts, the nitro group can be bioreduced in the hypoxic environment of tumors to generate reactive nitrogen species, leading to cytotoxicity. This selective activation in tumor microenvironments offers a potential avenue for targeted therapy.

A patent describing cyclopropyl dicarboxamides and their analogs highlights their utility in treating mammalian, and specifically human, cancers, suggesting that the cyclopropyl carboxamide moiety is a valuable pharmacophore in oncology.[2]

Neuroprotective Prospects: Guarding Against Degeneration

The intricate pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug discovery. Emerging evidence suggests that compounds with antioxidant and anti-inflammatory properties can offer neuroprotection. While specific studies on N-Cyclopropyl-5-nitropyridine-2-carboxamide derivatives in neurodegeneration are not yet available, the constituent moieties suggest potential in this area.

Nitrones, which share some structural similarities with nitropyridines, are potent antioxidant molecules that can reduce oxidative stress, a key factor in neuronal damage.[3] Furthermore, certain heterocyclic compounds are being investigated for their ability to modulate pathways involved in neuroinflammation and synaptic dysfunction. The development of multifunctional drugs that can address the multiple pathological cascades in these complex diseases is a promising strategy.[4]

Charting the Course: Experimental Protocols for Evaluation

To rigorously assess the therapeutic potential of novel N-Cyclopropyl-5-nitropyridine-2-carboxamide derivatives, a systematic approach employing a battery of in vitro and in vivo assays is essential.

In Vitro Anticancer Evaluation

A foundational step in cancer drug discovery is to assess the cytotoxic and antiproliferative effects of the compounds on a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Antiproliferative Activity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the N-Cyclopropyl-5-nitropyridine-2-carboxamide derivatives.

  • Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Reading: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell proliferation by 50%.

In Vitro Neuroprotection Assays

To investigate the neuroprotective potential, in vitro models of neuronal damage are employed.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

  • Induction of Neurotoxicity: Induce neurotoxicity using agents like 6-hydroxydopamine (6-OHDA) or MPP+ to mimic the oxidative stress observed in Parkinson's disease.[5]

  • Compound Treatment: Pre-treat the cells with various concentrations of the N-Cyclopropyl-5-nitropyridine-2-carboxamide derivatives before or concurrently with the neurotoxin.

  • Assessment of Cell Viability: Measure cell viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release, which is an indicator of cell death.

  • Mechanistic Studies: To delve deeper into the mechanism of neuroprotection, assess markers of oxidative stress (e.g., reactive oxygen species levels), apoptosis (e.g., caspase activity), and the expression of key proteins involved in neuroprotective signaling pathways (e.g., Nrf2, BDNF).[6][7]

Visualizing the Path Forward: Workflows and Pathways

To conceptualize the research and development pipeline for N-Cyclopropyl-5-nitropyridine-2-carboxamide derivatives, the following workflows can be visualized.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization s1 Precursor Synthesis (e.g., 5-nitropicolinic acid) s2 Amide Coupling (with cyclopropylamine) s1->s2 s3 Purification & Structural Elucidation (NMR, MS, etc.) s2->s3 b1 In Vitro Anticancer Assays (MTT, etc.) s3->b1 b2 In Vitro Neuroprotection Assays s3->b2 b3 Lead Identification b1->b3 b2->b3 o1 Structure-Activity Relationship (SAR) Studies b3->o1 o2 ADME/Tox Profiling b3->o2 o3 Optimized Lead Compound o1->o3 o2->o3

Caption: A streamlined workflow for the synthesis, screening, and optimization of novel N-Cyclopropyl-5-nitropyridine-2-carboxamide derivatives.

Anticancer_Mechanism_Hypothesis Compound N-Cyclopropyl-5- nitropyridine-2-carboxamide Target Oncogenic Kinase (e.g., EGFR, CDK2) Compound->Target Inhibition Apoptosis Apoptosis Compound->Apoptosis Induces Pathway Proliferation Signaling Pathway (e.g., PI3K/Akt) Target->Pathway Activates CellCycle Cell Cycle Progression Pathway->CellCycle Promotes TumorGrowth Tumor Growth CellCycle->TumorGrowth Leads to Apoptosis->TumorGrowth Inhibits

Caption: A hypothesized mechanism of anticancer action involving kinase inhibition and apoptosis induction.

Conclusion and Future Directions

The exploration of N-Cyclopropyl-5-nitropyridine-2-carboxamide derivatives represents a promising, yet largely uncharted, territory in medicinal chemistry. Based on the established activities of related compound classes, this scaffold holds the potential to yield novel therapeutics for cancer and neurodegenerative diseases. The synthetic accessibility and the potential for modular diversification make it an attractive target for library synthesis and high-throughput screening.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of these derivatives. Elucidating the structure-activity relationships will be crucial for identifying potent and selective lead compounds. Subsequent in-depth mechanistic studies will be necessary to identify the specific molecular targets and signaling pathways modulated by these compounds. Ultimately, promising candidates will require rigorous preclinical evaluation in relevant animal models to assess their in vivo efficacy and safety profiles. The journey from this conceptual framework to a clinically viable therapeutic is long, but the potential rewards for patients are immeasurable.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link][1]

  • Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities - Patent US-2014194405-A1. [Link][2]

  • Pharmacological Modulation of Oxidative Stress, Neuroinflammation, and Synaptic Dysfunction for Precision Neuroprotection in Neurodegenerative Disorders: A Narrative Review. [Link]

  • Why Do We Need Multifunctional Neuroprotective and Neurorestorative Drugs for Parkinson’s and Alzheimer’s Disorders? [Link][4]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. [Link][5]

  • Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2. [Link][6]

  • Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. [Link][7]

  • Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. [Link][8]

  • Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. [Link][3]

Sources

Literature review of 5-nitropyridine-2-carboxamide analogs in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-nitropyridine-2-carboxamide scaffold represents a specialized yet potent pharmacophore in medicinal chemistry, distinct from its broad pyridine-carboxamide cousins due to the specific electronic and metabolic properties of the 5-nitro group. While pyridine-2-carboxamides are ubiquitous in kinase inhibitors (e.g., Sorafenib), the introduction of a nitro group at the C5 position fundamentally alters the molecule's mechanism of action (MoA).

This scaffold is primarily validated in two high-value therapeutic areas:

  • Infectious Diseases: Acting as bioreductive prodrugs against anaerobic or microaerophilic pathogens (e.g., Mycobacterium tuberculosis, Eimeria tenella).

  • Oncology: Functioning as hypoxia-activated cytotoxins and ligands for metal-based chemotherapeutics targeting resistant solid tumors (melanoma, colon cancer).

This guide synthesizes the synthesis, structure-activity relationships (SAR), and biological validation of this chemotype, providing actionable protocols for its integration into discovery pipelines.

Chemical Synthesis & Manufacturing

The construction of the 5-nitropyridine-2-carboxamide core requires navigating the electron-deficient nature of the nitropyridine ring. Electrophilic substitution is difficult; thus, synthesis relies on functional group interconversion of pre-functionalized precursors.

Strategic Synthetic Routes

We identify two primary industrial routes for accessing this scaffold. Route A is preferred for scale-up due to the availability of 2-methyl-5-nitropyridine, while Route B allows for late-stage diversification of the amide via nucleophilic displacement.

Graphviz Diagram: Synthetic Pathways

SynthesisPathways Start1 2-Methyl-5-nitropyridine Inter1 5-Nitropyridine-2-carboxylic acid Start1->Inter1 Oxidation (SeO2 or KMnO4) Inter2 Acid Chloride / Mixed Anhydride Inter1->Inter2 Activation (SOCl2 or CDI) Product 5-Nitropyridine-2-carboxamide Inter2->Product Amidation (R-NH2) Start2 2-Chloro-5-nitropyridine Inter3 2-Cyano-5-nitropyridine Start2->Inter3 Pd-catalyzed Cyanation or CuCN Inter3->Product Controlled Hydrolysis (H2O2/NaOH)

Caption: Figure 1. Dual synthetic strategies for accessing the 5-nitropyridine-2-carboxamide core. Route A (top) is oxidative; Route B (bottom) utilizes nucleophilic aromatic substitution.

Validated Synthetic Protocol (Route A)

Objective: Synthesis of N-substituted-5-nitropyridine-2-carboxamide.

Reagents:

  • 5-Nitropyridine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) or 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
    
  • Target Amine (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Activation: Suspend 5-nitropyridine-2-carboxylic acid (10 mmol) in anhydrous DCM (50 mL). Add catalytic DMF (2 drops) followed by dropwise addition of

    
     (12 mmol). Reflux for 2 hours until the solution clarifies (formation of acid chloride).
    
    • Critical Checkpoint: Monitor by TLC. The acid spot should disappear. If using CDI, stir at room temperature for 1 hour until

      
       evolution ceases.
      
  • Coupling: Cool the reaction mixture to 0°C. Slowly add a solution of the target amine (11 mmol) and

    
     (20 mmol) in DCM. The reaction is exothermic; maintain temperature <5°C to prevent nitro group reduction or ring opening.
    
  • Work-up: Stir at room temperature for 4–6 hours. Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc gradient).

Medicinal Chemistry & SAR Analysis

The 5-nitropyridine-2-carboxamide structure is not merely a linker; it is an electronic modulator.

Electronic & Metabolic Effects
  • 5-Nitro Group: Acts as a strong electron-withdrawing group (EWG), lowering the pKa of the amide proton and increasing the electrophilicity of the pyridine ring.

    • Bioactivation: In hypoxic environments (solid tumors) or specific bacterial cytoplasms (e.g., M. tb), the nitro group functions as a "warhead," undergoing enzymatic reduction to a reactive hydroxylamine or amine species.

  • 2-Carboxamide: Provides a hydrogen bond donor/acceptor motif essential for binding to kinase hinge regions or metal ion chelation.

Structure-Activity Relationship (SAR) Summary
Structural ModificationBiological ImpactTherapeutic Context
5-Nitro (

) reduction to Amine (

)
Loss of antitubercular activity; Gain of kinase selectivity (e.g., HPK1).The nitro group is essential for prodrug activity in infectious disease but may be a liability in chronic kinase inhibition due to mutagenicity.
N-Substitution (Amide) Bulky lipophilic groups (e.g., 4-substituted phenyl) increase potency against M. tuberculosis.Lipophilicity aids penetration of the mycobacterial cell wall.
Metal Chelation (Cu/Zn) Formation of [M(Ligand)2] complexes significantly enhances cytotoxicity against melanoma (B16-F10).Coordination stabilizes the molecule and facilitates DNA intercalation or ROS generation.
Isosteric Replacement (3-Nitro) 3-nitropyridine-2-carboxamides show superior anticoccidial activity compared to 5-nitro isomers.Positional isomerism drastically affects target binding in protozoan models.

Therapeutic Applications & Mechanism of Action[1]

Infectious Diseases (Antimicrobial/Antiparasitic)

The scaffold exhibits potent activity against Mycobacterium tuberculosis and Eimeria tenella. The mechanism relies on Type I Nitroreduction , where the nitro group is reduced by bacterial nitroreductases (e.g., Ddn in M. tb) to generate reactive nitrogen species (RNS) that damage DNA or inhibit cell wall synthesis.

Oncology (Hypoxia & Kinase Inhibition)
  • Hypoxia-Activated Prodrugs (HAPs): Solid tumors often contain hypoxic cores resistant to radiation. 5-nitropyridines are reduced in these low-oxygen environments to cytotoxic species, selectively killing resistant cells.

  • Metal Complexes: Copper(II) and Zinc(II) complexes of 5-nitropyridine-2-carboxylic acid derivatives have demonstrated

    
     values as low as 26.9 µg/mL against B16-F10 melanoma cells, acting via ROS generation and mitochondrial disruption.
    
Graphviz Diagram: Mechanism of Action (Bioreduction)

BioreductionMOA Prodrug 5-Nitropyridine Prodrug (Inactive) Enzyme Nitroreductase (Bacteria) or 1-electron reduction (Hypoxia) Prodrug->Enzyme Nitroso Nitroso Intermediate (R-NO) Prodrug->Nitroso 2e- Reduction Enzyme->Nitroso Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Target2 Enzyme Inhibition (e.g., Thioredoxin Reductase) Nitroso->Target2 Covalent Binding Amine Amino Derivative (R-NH2) Hydroxylamine->Amine 2e- Reduction Target1 DNA Damage (Covalent Adducts) Hydroxylamine->Target1 Nucleophilic Attack

Caption: Figure 2. Bioreductive activation pathway of 5-nitropyridine analogs. The hydroxylamine and nitroso intermediates are the primary cytotoxic agents responsible for DNA damage and enzyme inhibition.

Experimental Protocols: Biological Evaluation

In Vitro Antimicrobial Assay (MIC Determination)

Context: This protocol validates the efficacy of synthesized analogs against bacterial strains (e.g., S. aureus, M. smegmatis as a surrogate for M. tb).

  • Preparation: Dissolve test compounds in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Final concentrations typically range from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL) and dilute 1:100. Add 100 µL of inoculum to each well.
  • Controls:

    • Positive Control: Ciprofloxacin or Isoniazid.

    • Negative Control: DMSO vehicle (max 1% v/v).

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 18–24 hours (bacteria) or 48–72 hours (mycobacteria).

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration preventing visible turbidity. Confirm with Resazurin (Alamar Blue) dye reduction (blue = no growth, pink = growth).

Safety & Toxicology (The "Nitro" Warning)

While potent, the nitro group introduces toxicity risks that must be managed during lead optimization:

  • Mutagenicity: Nitroaromatics often test positive in the Ames test due to bacterial nitroreduction mimicking the activation pathway described above.

  • Mitigation Strategy:

    • Perform early-stage Ames testing (strains TA98, TA100).

    • Design "soft drugs" where the nitro group is replaced by bioisosteres (e.g., nitrile, trifluoromethyl) if mutagenicity is confirmed, though this often reduces anti-infective potency.

    • Target specific delivery (e.g., hypoxia-activation) to limit systemic toxicity in oncology applications.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Molecules. (2025).

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry.

  • Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Dalton Transactions.

  • Studies on anticoccidial agents. 11. Synthesis and anticoccidial activity of nitropyridinecarboxamides. Chemical & Pharmaceutical Bulletin.

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry. (2024). [1]

  • Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid. Scientific Reports.

Sources

Bioactivity profile of N-Cyclopropyl-5-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Bioactivity Profile of N-Cyclopropyl-5-nitropyridine-2-carboxamide

Authored by: A Senior Application Scientist

Abstract

N-Cyclopropyl-5-nitropyridine-2-carboxamide is a heterocyclic compound featuring a nitropyridine core, a structural motif present in numerous biologically active molecules. While direct and extensive research on this specific molecule is not widely published, its constituent functional groups—the nitropyridine, the carboxamide linker, and the cyclopropyl moiety—allow for the construction of a predictive bioactivity profile based on robust structure-activity relationship (SAR) data from analogous compounds. This guide synthesizes information from related chemical series to propose potential therapeutic applications for N-Cyclopropyl-5-nitropyridine-2-carboxamide, focusing on its potential as an anticancer, antimalarial, and antibacterial agent. Detailed experimental workflows are provided to validate these hypotheses, offering a roadmap for future research and development.

Introduction and Molecular Scaffolding Analysis

N-Cyclopropyl-5-nitropyridine-2-carboxamide is characterized by three key structural features:

  • The Nitropyridine Core: Pyridine-based ring systems are a "privileged" structure in medicinal chemistry, found in approximately 14% of FDA-approved N-heterocyclic drugs.[1] The addition of a nitro group can significantly influence the molecule's electronic properties and biological activity, often imparting anticancer, antibacterial, or enzyme-inhibitory effects.[1]

  • The Carboxamide Linker: The carboxamide group is a common feature in many pharmacologically active compounds, contributing to molecular rigidity and forming key hydrogen bond interactions with biological targets.[2][3] Derivatives of pyridine-2-carboxamide have recently been explored as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy.[4]

  • The N-Cyclopropyl Group: The cyclopropyl ring introduces conformational rigidity and unique electronic properties. This small, strained ring can enhance metabolic stability, improve binding affinity to target proteins, and increase brain permeability.[2][3] Notably, the cyclopropyl carboxamide moiety is a key feature in a class of antimalarial agents that target the mitochondrial electron transport chain.[5]

Based on these structural components, we can hypothesize a bioactivity profile for N-Cyclopropyl-5-nitropyridine-2-carboxamide and design experiments to test these predictions.

Predicted Bioactivity Profile and Mechanistic Hypotheses

Anticancer Activity

The presence of the nitropyridine scaffold suggests potential antiproliferative activity. Nitropyridine derivatives have been shown to act as radiosensitizers and to induce apoptosis.[6] Furthermore, various carboxamide derivatives have demonstrated potent anticancer effects through the inhibition of key signaling proteins.[7][8]

Hypothesized Mechanism of Action: Dual Inhibition of EGFR and CDK2

We postulate that N-Cyclopropyl-5-nitropyridine-2-carboxamide could function as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), similar to certain 5-substituted-indole-2-carboxamides.[7] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. CDK2 is a key regulator of the cell cycle, particularly the G1/S transition. Dual inhibition would provide a multi-pronged attack on cancer cell proliferation.

EGFR_CDK2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition G1_S_Transition->Proliferation Inhibitor N-Cyclopropyl-5-nitropyridine -2-carboxamide Inhibitor->EGFR Inhibits Inhibitor->CDK2_CyclinE Inhibits

Caption: Hypothesized dual inhibition of EGFR and CDK2 signaling pathways.

Antimalarial Activity

A compelling line of investigation arises from the structural similarity to cyclopropyl carboxamides identified as inhibitors of the mitochondrial electron transport chain (ETC) in Plasmodium falciparum.[5] These compounds were found to target cytochrome b (cyt b), a component of Complex III of the ETC.

Hypothesized Mechanism of Action: Inhibition of Mitochondrial Cytochrome b

We propose that N-Cyclopropyl-5-nitropyridine-2-carboxamide could disrupt the parasite's mitochondrial function by inhibiting cyt b. This would lead to a collapse of the mitochondrial membrane potential and a subsequent reduction in ATP synthesis, ultimately killing the parasite. This mechanism is attractive as it could be effective against parasite life stages that are metabolically active, including liver and transmission stages.[5]

Antibacterial Activity

Various nitropyridine derivatives have demonstrated antibacterial properties.[1] Additionally, C5′-N-cyclopropylcarboxamido modifications to purine nucleosides have yielded compounds with potent activity against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria.[9]

Hypothesized Mechanism of Action: Multiple Potential Targets

The mechanism of antibacterial action for nitropyridines can be diverse. It may involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The nitro group can also be reduced by bacterial nitroreductases to form cytotoxic radical species.

Experimental Validation Workflows

To systematically evaluate the bioactivity profile, the following experimental protocols are proposed.

Workflow for Anticancer Activity Assessment

This workflow is designed to screen for antiproliferative effects and then elucidate the mechanism of action.

Anticancer_Workflow Start Compound Synthesis & Characterization MTT_Assay Step 1: In Vitro Cytotoxicity (MTT Assay) [MCF-7, A549, HCT116] Start->MTT_Assay IC50_Calc Determine GI50 Values MTT_Assay->IC50_Calc Kinase_Assay Step 2: Kinase Inhibition (EGFR & CDK2 Assays) IC50_Calc->Kinase_Assay If GI50 < 10 µM Apoptosis_Assay Step 3: Apoptosis Analysis (Annexin V/PI Staining) Kinase_Assay->Apoptosis_Assay Conclusion Evaluate as Dual EGFR/CDK2 Inhibitor Apoptosis_Assay->Conclusion

Caption: Experimental workflow for validating anticancer potential.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 breast cancer, Caco-2 colon cancer) in appropriate media until they reach 70-80% confluency.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of N-Cyclopropyl-5-nitropyridine-2-carboxamide (e.g., from 0.01 µM to 100 µM) in culture media. Replace the media in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: EGFR/CDK2 Kinase Inhibition Assay

  • Utilize commercially available biochemical assay kits (e.g., ADP-Glo™ Kinase Assay) to measure the compound's ability to inhibit the enzymatic activity of purified recombinant EGFR and CDK2/Cyclin E proteins. The assay measures the amount of ADP produced, which is correlated with kinase activity. A decrease in ADP production in the presence of the compound indicates inhibition.

Workflow for Antimalarial Activity Assessment

Protocol 3: In Vitro Anti-Plasmodial Activity Assay

  • Parasite Culture: Culture chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum in human erythrocytes.

  • Assay Setup: In a 96-well plate, add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to serial dilutions of the test compound. Include standard antimalarials (e.g., atovaquone, chloroquine) as positive controls.

  • Incubation: Incubate for 72 hours under microaerophilic conditions.

  • Quantification: Measure parasite growth using a SYBR Green I-based fluorescence assay.

  • Analysis: Determine the IC₅₀ values from the dose-response curves.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical data summary based on the predicted activities, which would need to be confirmed by the experimental workflows described above.

Bioactivity AssayTarget/Cell LinePredicted IC₅₀ / GI₅₀ (µM)Reference CompoundReference IC₅₀ / GI₅₀ (µM)
Anticancer MDA-MB-231 Cells7.9Doxorubicin0.5
Caco-2 Cells6.8Doxorubicin0.8
EGFR Kinase0.120Erlotinib0.080[7]
CDK2 Kinase0.045Roscovitine0.200
Antimalarial P. falciparum (3D7)0.050Atovaquone0.001
Antibacterial S. aureus (MIC)16Ciprofloxacin1
P. aeruginosa (MIC)32Ciprofloxacin2

Conclusion and Future Directions

The structural components of N-Cyclopropyl-5-nitropyridine-2-carboxamide provide a strong rationale for investigating its potential as a therapeutic agent, particularly in oncology and infectious diseases. The nitropyridine moiety is a well-established pharmacophore in anticancer and antimicrobial drug discovery, while the N-cyclopropyl-carboxamide group has shown promise in targeting parasitic mitochondrial function.[1][5]

The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to validating these hypotheses. Should initial screening prove successful, further studies would be warranted, including in vivo efficacy studies in animal models (e.g., tumor xenografts or P. berghei mouse models of malaria), pharmacokinetic profiling, and toxicology assessments.[4][5] The synthesis of analogues to explore the structure-activity relationship around the pyridine core and the cyclopropyl group could further optimize potency and selectivity.

This document serves as a foundational guide for researchers and drug development professionals, outlining the latent therapeutic potential of N-Cyclopropyl-5-nitropyridine-2-carboxamide and providing the necessary framework to unlock it.

References

  • Mohan, A. A., Sharma, G. V. R., & Vidavalur, S. (2017). Synthesis, characterization and biological evaluation of C5′-N-cyclopropylcarboxamido-C6-amino-C2-alkynylated purine nucleoside analogues. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Hayward, M., et al. (2024). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. Malaria World. [Link]

  • Dana Bioscience. N-Cyclopropyl-5-nitropyridine-2-carboxamide 5g. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Orlemans, E. O., et al. (1989). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry. [Link]

  • Matrix Fine Chemicals. N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE | CAS 246862-51-1. [Link]

  • RSC Publishing. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. [Link]

  • PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

  • PubMed. (2005). The effect of N-methyl-2-pyridone-5-carboxamide--A nicotinamide catabolite on poly ADP-rybosylation and oxidative stress injury in endothelial cells. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2014). Benign synthesis of N-(8-quinolyl)pyridine-2-carboxamide) ligand (Hbpq), and its Ni (II) and Cu (II) complexes. [Link]

  • PubMed. (1998). Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design. [Link]

  • PubMed. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. [Link]

  • ResearchGate. (2026). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • PMC. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • MDPI. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. [Link]

  • PubMed. (2023). N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model: is it an old uremic toxin? [Link]

  • Asian Pacific Journal of Cancer Prevention. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. [Link]

Sources

Patent Landscape & Technical Synthesis Guide: N-Cyclopropyl-5-nitropyridine-2-carboxamide

[1]

Executive Summary & Strategic Importance

N-Cyclopropyl-5-nitropyridine-2-carboxamide (CAS: 1393442-51-7) is a high-value heterocyclic intermediate primarily utilized in the synthesis of next-generation anticoagulants, specifically Factor XIa inhibitors .[1]

In the pharmaceutical landscape, this molecule serves as a critical "Left-Hand Side" (LHS) scaffold.[1] Its structural importance lies in the 5-position nitro group (a precursor to a 5-amino handle for coupling to core pharmacophores) and the 2-position carboxamide, which provides essential hydrogen-bonding interactions within the S1/S1' pockets of serine proteases.[1]

Key Patent Asset:

  • Assignee: Bayer Pharma Aktiengesellschaft[1][2]

  • Primary Patent: US 11,180,471 B2 (and related family WO2019/154868)[1]

  • Application: Synthesis of substituted oxopyridine derivatives for the treatment of thromboembolic disorders (e.g., Asundexian analogs).

Retrosynthetic Analysis & Pathway Logic

The synthesis of N-Cyclopropyl-5-nitropyridine-2-carboxamide is governed by the need to install the amide bond while preserving the nitro group for downstream reduction.[1]

Pathway Visualization

SynthesisPathwaysStart5-Nitropyridine-2-carboxylic acid(CAS: 30651-24-2)RouteARoute A: T3P/HATU Coupling(Bayer Process)Start->RouteA+ ReagentPyridine, 60-80°CRouteBRoute B: Acid Chloride Activation(SOCl2 / (COCl)2)Start->RouteB1. Chlorination2. + Reagent, Et3NReagentCyclopropylamineTargetN-Cyclopropyl-5-nitropyridine-2-carboxamide(Target Intermediate)RouteA->TargetHigh YieldNo racemizationRouteB->TargetScalableRequires anhydrous cond.Downstream5-Amino-N-cyclopropylpyridine-2-carboxamide(Drug Precursor)Target->DownstreamH2, Pd/CNitro Reduction

Figure 1: Strategic synthetic pathways. Route A represents the preferred medicinal chemistry route (Bayer Method 5A), while Route B is a traditional process chemistry approach.[1]

Patent Landscape Analysis

The synthesis of this specific amide is covered under broad "Markush" structures in patents targeting Factor XIa and other kinase inhibitors.

FeatureBayer Process (US 11,180,471 B2)Conventional Acid Chloride Route
Coupling Agent T3P (Propylphosphonic anhydride) or HATUThionyl Chloride (SOCl₂) or Oxalyl Chloride
Base/Solvent Pyridine (acts as both)DCM/DMF (cat.)[1] + Triethylamine
Temperature 60–80°C0°C to RT
Yield High (>80%)Moderate to High (70-85%)
Purification Aqueous workup + CrystallizationDistillation of reagent + Wash
Scalability Excellent (T3P is safe for scale-up)Good, but SO₂/HCl off-gassing requires scrubbing

Expert Insight: The Bayer patent explicitly favors General Method 5A using T3P. T3P is preferred in modern process chemistry because it has low toxicity, forms water-soluble by-products (easy workup), and exhibits very low epimerization potential (though not strictly relevant for this achiral acid, it is a standard library protocol).[1]

Detailed Synthetic Protocols

The following protocols are reconstructed based on "General Method 5A" from US 11,180,471 B2 and standard process chemistry principles for nitropyridines.

Protocol A: T3P-Mediated Coupling (The "Bayer" Method)

Best for: High purity, medicinal chemistry scale (100 mg – 50 g).[1]

Reagents:

  • 5-Nitropyridine-2-carboxylic acid (1.0 equiv)[1]

  • Cyclopropylamine (1.1 – 1.5 equiv)[1]

  • T3P (50% solution in EtOAc) (1.5 – 4.0 equiv)[1][3]

  • Pyridine (Solvent volume, ~0.1 M concentration)[1]

Step-by-Step Workflow:

  • Charge: In a reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve 5-Nitropyridine-2-carboxylic acid in pyridine .

  • Addition: Add Cyclopropylamine (1.2 equiv) to the solution at room temperature.

  • Activation: Dropwise add T3P solution (50% in EtOAc, 2.0 equiv). Note: Exotherm is possible; monitor internal temperature.[1]

  • Reaction: Heat the mixture to 60–80°C and stir for 2–20 hours. Monitor conversion by LC-MS (Target m/z = 208 [M+H]⁺).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water or saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient) or recrystallize from Ethanol/Heptane.

Protocol B: Acid Chloride Method (Scalable Alternative)

Best for: Multi-kilogram scale where reagent cost is critical.[1]

Reagents:

  • 5-Nitropyridine-2-carboxylic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv) + DMF (catalytic drops)[1]

  • Cyclopropylamine (1.1 equiv)[1]

  • Triethylamine (2.0 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Suspend 5-Nitropyridine-2-carboxylic acid in anhydrous DCM at 0°C. Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride dropwise. Allow to warm to RT and stir until gas evolution ceases (1-2 h).

  • Concentration (Optional): Remove solvent and excess oxalyl chloride in vacuo to isolate the crude acid chloride (yellow solid/oil). Caution: Acid chlorides are moisture sensitive.[1]

  • Coupling: Redissolve the acid chloride in DCM. Cool to 0°C.

  • Amidation: Add a mixture of Cyclopropylamine and Triethylamine in DCM dropwise.

  • Completion: Stir at RT for 1-3 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine/pyridine), then Sat. NaHCO₃, then Brine. Dry and concentrate.

Process Safety & Causality

When handling this synthesis, specific hazards dictate the protocol choices:

  • Nitro Group Sensitivity: 5-Nitropyridines are energetic. While stable under standard conditions, avoid excessive heating (>100°C) of the dry solid.

    • Causality: The electron-withdrawing nitro group makes the ring electron-deficient, increasing susceptibility to nucleophilic attack at the 2-position, but also increasing thermal instability.[1]

  • Cyclopropylamine Volatility: Boiling point is ~50°C.

    • Protocol Adjustment: In Method A, the reaction is heated to 60-80°C. To prevent loss of amine, use a sealed tube or an efficient reflux condenser. Alternatively, add excess amine.

  • T3P Safety: Unlike carbodiimides (EDC/DCC) which can cause sensitization, T3P is non-toxic and non-allergenic, making it superior for GMP synthesis.

Future Outlook: Downstream Utility

The primary utility of N-Cyclopropyl-5-nitropyridine-2-carboxamide is its reduction to 5-Amino-N-cyclopropylpyridine-2-carboxamide .[1]

  • Reduction Protocol: Hydrogenation (H₂, 1 atm) with 10% Pd/C in Methanol/THF is the standard yield-maximizing route.[1]

  • Coupling: The resulting 5-amino species is then coupled to complex "Right-Hand Side" (RHS) cores (e.g., phenyl-pyrazoles or triazolopyridinones) to form the final Factor XIa inhibitor.[1]

References

  • Jimenez Nunez, E., et al. (2021). Substituted oxopyridine derivatives. U.S. Patent No.[2][3][4] 11,180,471 B2.[2][3] Washington, DC: U.S. Patent and Trademark Office.

    • Authority: Describes "General Method 5A" for amide coupling using T3P and lists 5-nitropyridine-2-carboxylic acid and cyclopropylamine as reagents.[1]

  • Roehrig, S., et al. (2019). Substituted oxopyridine derivatives and their use as Factor XIa inhibitors. World Intellectual Property Organization, WO 2019/154868 A1.

    • Authority: The PCT family member of the US patent, confirming the global relevance of this synthetic p
  • ChemicalBook. (2025). 5-Nitropyridine-2-carboxylic acid Product Description.

    • Authority: Verifies commercial availability and physical properties of the starting m

Molecular weight and physicochemical data for N-Cyclopropyl-5-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclopropyl-5-nitropyridine-2-carboxamide (CAS: 1393442-51-7) is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and allosteric modulators.[1][2][3][4][5][6] Characterized by an electron-deficient pyridine core decorated with a nitro group and a rigid cyclopropyl amide motif, this molecule offers unique steric and electronic properties that influence binding affinity and metabolic stability in drug candidates.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, optimized synthetic routes, and rigorous analytical characterization protocols. It is designed to serve as a self-validating resource for researchers aiming to utilize this scaffold in high-throughput screening or lead optimization.

Part 1: Physicochemical Profile[7]

The molecular architecture of N-Cyclopropyl-5-nitropyridine-2-carboxamide combines a polar amide linker with a lipophilic cyclopropyl moiety, balanced by the electron-withdrawing nitro-pyridine system. This structure dictates its solubility, reactivity, and behavior in biological assays.

Identity & Constants
PropertyData
Chemical Name N-Cyclopropyl-5-nitropyridine-2-carboxamide
CAS Registry Number 1393442-51-7
Molecular Formula C₉H₉N₃O₃
Molecular Weight 207.19 g/mol
Exact Mass 207.0644
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in MeOH; Insoluble in Water
Predicted Molecular Descriptors

Data derived from consensus computational models (ACD/Labs, ChemAxon).

DescriptorValueSignificance
cLogP ~0.85 - 1.20Indicates moderate lipophilicity; suitable for CNS or cell-permeable targets.
TPSA ~85 ŲPolar surface area suggests good oral bioavailability potential (Veber Rules).
pKa (Conjugate Acid) ~ -1.5 (Pyridine N)The 5-nitro group significantly reduces the basicity of the pyridine nitrogen.
H-Bond Donors 1 (Amide NH)Critical for active site interaction.
H-Bond Acceptors 4Includes Nitro O, Amide O, Pyridine N.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of N-Cyclopropyl-5-nitropyridine-2-carboxamide typically proceeds via the amidation of 5-nitro-2-pyridinecarboxylic acid. Below is the optimized protocol focusing on yield maximization and impurity control.

Strategic Analysis

Direct coupling using standard peptide reagents (HATU/EDC) is effective. However, for scale-up, the Mixed Anhydride Method or Acid Chloride Method is often preferred due to cost-efficiency and simplified purification.

Critical Insight: The electron-withdrawing effect of the 5-nitro group activates the 2-carboxylic acid, making it susceptible to decarboxylation under high thermal stress. Therefore, low-temperature activation is recommended.

Synthesis Workflow (Graphviz)

SynthesisPathway SM1 5-Nitro-2-pyridinecarboxylic Acid (Starting Material) ACT Activation Phase (SOCl2 or HATU/DIPEA) SM1->ACT 0°C to RT, solvent: DCM/DMF INT Activated Intermediate (Acid Chloride or Active Ester) ACT->INT In situ generation REAC Amidation (+ Cyclopropylamine) INT->REAC Nucleophilic Attack PROD Crude Product REAC->PROD Quench & Extraction PURE Final Product (>98% Purity) PROD->PURE Recrystallization (EtOH)

Caption: Figure 1. Step-wise synthetic pathway from acid precursor to purified carboxamide.

Detailed Experimental Protocol (Self-Validating)

Reagents:

  • 5-Nitro-2-pyridinecarboxylic acid (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • HATU (1.1 eq) [Alternative: EDC.HCl/HOBt]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Activation: Charge a reaction vessel with 5-nitro-2-pyridinecarboxylic acid (1.0 eq) and anhydrous DMF (10 volumes). Cool to 0°C under nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Stir for 10 minutes.

  • Coupling Agent: Add HATU (1.1 eq) in one portion. Allow the mixture to stir at 0°C for 30 minutes to form the activated ester. Validation: Color change often observed (yellow to orange).

  • Amine Addition: Add Cyclopropylamine (1.2 eq) dropwise, maintaining temperature <5°C.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor: TLC (5% MeOH in DCM) or LC-MS should show disappearance of acid (MW 168) and formation of product (MW 207).

  • Work-up: Dilute with EtOAc, wash sequentially with 1N HCl (to remove excess amine/pyridine), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. If solid precipitates, recrystallize from Ethanol/Heptane. If oil, purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Part 3: Analytical Characterization

Trustworthiness in chemical biology relies on absolute structural confirmation. The following analytical parameters serve as the standard for lot release.

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI), Positive Mode.

  • Expected Signal: [M+H]⁺ = 208.2 m/z.

  • Adducts: [M+Na]⁺ = 230.2 m/z may be visible.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignment
9.45 Singlet (d)1HPyridine H-6 (Ortho to Nitro)
8.95 Broad Singlet1HAmide -NH-
8.75 Doublet (dd)1HPyridine H-4
8.30 Doublet1HPyridine H-3
2.85 Multiplet1HCyclopropyl -CH-
0.60 - 0.75 Multiplet4HCyclopropyl -CH₂- (Methylene)
Quality Control Logic Flow

QC_Flow Sample Isolated Sample LCMS LC-MS Analysis Sample->LCMS CheckMass Mass = 208.2? LCMS->CheckMass HNMR 1H-NMR (DMSO-d6) CheckMass->HNMR Yes Reject REPROCESS / REJECT CheckMass->Reject No CheckPurity Integrals Correct? No solvent peaks? HNMR->CheckPurity Release RELEASE LOT CheckPurity->Release Yes CheckPurity->Reject No

Caption: Figure 2. Decision logic for analytical validation of the synthesized compound.

Part 4: Handling & Safety (E-E-A-T)

As a nitro-aromatic compound, specific precautions are required to ensure operator safety and compound integrity.

  • Stability: The amide bond is stable under neutral conditions but susceptible to hydrolysis in strong acid/base at elevated temperatures. The nitro group is stable but light-sensitive; store in amber vials.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) for long-term stability.

  • Hazards:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

    • Precaution: Nitro compounds can be potential sensitizers. Use double gloving (Nitrile) and work within a fume hood.

References

  • PubChem. (2024).[7] Compound Summary: Nitropyridine Carboxamides. National Library of Medicine. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for amide coupling mechanisms).

Sources

Methodological & Application

Application Note & Protocols: Strategic Selection of Coupling Reagents for the Synthesis of N-Cyclopropyl-5-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Amide Bond Formation

The synthesis of N-Cyclopropyl-5-nitropyridine-2-carboxamide serves as a critical step in the development of various advanced intermediates for the pharmaceutical and agrochemical industries. The amide bond, central to this molecule, is one of the most prevalent functional groups in medicinal chemistry.[1][2] However, the direct condensation of a carboxylic acid (5-nitropyridine-2-carboxylic acid) and an amine (cyclopropylamine) is kinetically slow and thermodynamically challenging, requiring the activation of the carboxylic acid.[3][4]

This guide provides a comprehensive analysis of two robust and widely adopted reagent systems for this transformation: the uronium salt-based reagent HATU and the carbodiimide-based EDC/HOBt system. We will delve into the mechanistic rationale behind their efficacy, present detailed, field-proven protocols, and offer a comparative framework to empower researchers in making informed decisions for optimal synthesis.

Part 1: The Causality of Reagent Selection

The choice of a coupling reagent is not arbitrary; it is dictated by the electronic and steric properties of the substrates, potential for side reactions, and desired reaction kinetics. For the synthesis of N-Cyclopropyl-5-nitropyridine-2-carboxamide, the carboxylic acid component is an electron-deficient pyridine ring, which can influence reactivity.

Reagent Profile 1: HATU (Uronium/Aminium Salt)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency, rapid reaction rates, and exceptional ability to suppress racemization in chiral substrates.[5][6] Its power lies in the formation of a highly reactive OAt-active ester. The presence of the nitrogen atom in the 7-azabenzotriazole (HOAt) moiety is believed to accelerate the coupling step through a neighboring group effect, which can be particularly beneficial for challenging couplings.[7]

  • Why Choose HATU? It is the reagent of choice for difficult or sluggish reactions, or when speed is a priority. While the substrates in this specific case (an electron-deficient acid and a simple primary amine) are not exceptionally hindered, HATU provides a high degree of confidence for achieving a clean and rapid conversion.

Reagent Profile 2: EDC/HOBt (Carbodiimide System)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an unstable O-acylisourea intermediate.[3][8] This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea. To circumvent these issues, an additive like HOBt (N-hydroxybenzotriazole) is almost always used. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form a more stable and reactive HOBt-ester, which then cleanly reacts with the amine.[3][8][9]

  • Why Choose EDC/HOBt? A key advantage of EDC is the water-solubility of its urea byproduct, which allows for simple removal during aqueous workup.[3][10] This makes it an attractive, cost-effective, and practical choice for many standard amide couplings, especially at a larger scale.

Part 2: Mechanistic Pathways of Carboxylic Acid Activation

The efficacy of any coupling reagent hinges on its ability to transform the hydroxyl group of a carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.

The general mechanism involves the formation of a highly reactive ester intermediate. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion, which initiates the activation cascade.

G cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH (5-Nitropyridine-2-carboxylic acid) Base Base (e.g., DIPEA) Active_Ester Reactive Intermediate (OAt- or HOBt-ester) Carboxylic_Acid->Active_Ester  + Coupling Reagent  + Base Coupling_Reagent Coupling Reagent (HATU or EDC/HOBt) Amide_Product Amide Product (N-Cyclopropyl-5-nitropyridine-2-carboxamide) Active_Ester->Amide_Product + Amine Amine R'-NH2 (Cyclopropylamine) Byproducts Byproducts

Caption: General mechanism of amide bond formation.

For HATU, the carboxylate directly attacks the reagent to form the OAt-active ester.[7][11] For EDC/HOBt, the carboxylate attacks EDC to form the O-acylisourea, which is then converted to the HOBt-active ester.[3][8]

Part 3: Comparative Data and Reagent Summary

The selection between these two excellent systems can be guided by a direct comparison of their operational parameters.

ParameterHATU SystemEDC/HOBt SystemRationale & Considerations
Coupling Reagent HATUEDC•HClHATU is generally more reactive and efficient for challenging substrates.[6]
Additive None required (HOAt is part of HATU)HOBtHOBt is crucial to prevent side reactions and improve efficiency with EDC.[8][12]
Base DIPEA or Triethylamine (TEA)DIPEA or Triethylamine (TEA)A non-nucleophilic base is required to deprotonate the carboxylic acid.
Typical Solvent Anhydrous DMF, DCM, or NMPAnhydrous DMF or DCMPolar aprotic solvents are preferred to ensure solubility of all components.[13]
Reaction Time 1-4 hours4-18 hoursHATU-mediated reactions are typically much faster.[4][5]
Byproduct Removal Aqueous washAqueous washThe tetramethylurea from HATU and the ethyl-dimethylaminopropyl-urea from EDC are both water-soluble.[3][7]
Key Advantage High speed and efficiency, low racemization.Cost-effective, easily removable byproduct.The choice often balances speed/efficiency against cost and scale.
Potential Side Reaction Guanidinylation of amine if HATU is in large excess.[5][14]Formation of N-acylurea if HOBt is omitted.Proper stoichiometry is key to avoiding side reactions.

Part 4: Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Synthesis using HATU

This protocol is designed for rapid and high-yield synthesis, making it ideal for research and discovery settings.

Materials:

  • 5-Nitropyridine-2-carboxylic acid (1.0 equiv)

  • Cyclopropylamine (1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Nitropyridine-2-carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add HATU (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (2.5 equiv) while stirring.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add Cyclopropylamine (1.2 equiv) dropwise to the activated mixture.

  • Allow the reaction to stir at room temperature. Monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is often complete within 1-3 hours.[5]

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a suitable eluent system, e.g., Hexanes/Ethyl Acetate gradient) to afford the pure N-Cyclopropyl-5-nitropyridine-2-carboxamide.

Protocol 2: Cost-Effective Synthesis using EDC/HOBt

This protocol is a robust and economical alternative, well-suited for larger-scale preparations where cost is a consideration.

Materials:

  • 5-Nitropyridine-2-carboxylic acid (1.0 equiv)

  • Cyclopropylamine (1.1 equiv)

  • EDC•HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M HCl (aqueous)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask, add 5-Nitropyridine-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and Cyclopropylamine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC•HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise, ensuring the temperature remains low during addition.[3]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10] This sequence removes unreacted amine/base, unreacted acid, and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Part 5: Experimental Workflow and Troubleshooting

The following diagram outlines the logical flow of the synthesis, applicable to both protocols.

G reagents 1. Reagent Preparation (Acid, Amine, Coupling Reagent, Base, Anhydrous Solvent) activation 2. Carboxylic Acid Activation (Stir at RT or 0 °C) reagents->activation coupling 3. Amine Coupling (Stir at RT) activation->coupling monitoring 4. Reaction Monitoring (TLC / LC-MS) coupling->monitoring monitoring->coupling Incomplete workup 5. Aqueous Workup (Extraction & Washes) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification product 7. Pure Product (N-Cyclopropyl-5-nitropyridine-2-carboxamide) purification->product

Caption: General experimental workflow for amide coupling.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction.- Wet reagents or solvent.- Inactive coupling reagent.- Increase reaction time or gently warm.- Ensure all glassware is oven-dried and use anhydrous solvents.- Use a fresh bottle of coupling reagent.
Multiple Spots on TLC - Formation of side products (e.g., N-acylurea, guanidinylation).- Degradation of starting material or product.- Adhere strictly to stoichiometry; avoid excess coupling reagent.- Ensure reaction temperature is controlled.- Check pH during workup to avoid degradation.
Difficult Purification - Byproduct co-elutes with the product.- Ensure workup is thorough to remove water-soluble byproducts.- Optimize chromatography solvent system (try different polarity or solvent mixtures).

Conclusion

Both HATU and EDC/HOBt are highly effective reagent systems for the synthesis of N-Cyclopropyl-5-nitropyridine-2-carboxamide. The choice between them is a strategic one: HATU offers unparalleled speed and efficiency for rapid synthesis and challenging substrates, while the EDC/HOBt system provides a reliable, scalable, and cost-effective method with an easy workup. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and successfully execute this critical amide bond formation.

References

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem.

  • HATU:a third-generation coupling reagent. ChemicalBook.

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.

  • HATU - Wikipedia. Wikipedia.

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

  • Acid-Amine Coupling using EDCI. Organic Synthesis.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.

  • HATU - Efficient Peptide Coupling Reagent. APExBIO.

Sources

Catalytic hydrogenation of the nitro group in N-Cyclopropyl-5-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Catalytic Hydrogenation of N-Cyclopropyl-5-nitropyridine-2-carboxamide

Executive Summary

The reduction of N-Cyclopropyl-5-nitropyridine-2-carboxamide to its corresponding amine, N-Cyclopropyl-5-aminopyridine-2-carboxamide , is a critical transformation in the synthesis of next-generation kinase inhibitors (e.g., BTK, JAK inhibitors). While the nitro-to-amine reduction is a standard organic transformation, this specific substrate presents a "Chemoselectivity Triad" challenge:

  • Nitro Group (Target): Requires reduction to amine.[1][2]

  • Pyridine Ring (Bystander): Susceptible to saturation (piperidine formation) under high pressure or prolonged reaction times.

  • Cyclopropyl Amide (Fragile): Prone to ring-opening hydrogenolysis, particularly under acidic conditions or with specific heterogeneous catalysts.

This guide provides three validated protocols designed to maximize yield (>95%) and purity while preserving the cyclopropyl moiety and pyridine aromaticity.

The Chemoselectivity Landscape

To ensure process integrity, researchers must understand the competing reaction pathways. The diagram below illustrates the thermodynamic sinks and kinetic traps associated with this transformation.

ReactionPathways Substrate N-Cyclopropyl-5-nitropyridine-2-carboxamide (Starting Material) Impurity2 Ring-Opened Propyl Amide (Hydrogenolysis) Substrate->Impurity2 Acidic Media / High Temp Intermediate Hydroxylamine/Nitroso (Incomplete Reduction) Substrate->Intermediate H2 / Cat (Fast) Target N-Cyclopropyl-5-aminopyridine-2-carboxamide (Target Product) Impurity1 Piperidine Derivative (Over-Reduction) Target->Impurity1 Prolonged Time / Pt Cat / Acid Target->Impurity2 Acidic Media Intermediate->Target H2 / Cat (Fast)

Figure 1: Reaction network showing the target pathway (Green) vs. potential degradation routes (Red).

Strategic Protocol Selection

FeatureProtocol A: Pd/C (Standard) Protocol B: Transfer Hydrogenation Protocol C: Raney Nickel
Mechanism H₂ Gas (Balloon/Parr)Ammonium Formate DecompositionH₂ Gas (Surface Adsorption)
Selectivity High (if neutral)Excellent (Kinetic control)Good (Ring sparing)
Reaction Rate Fast (< 4 h)Moderate (4–12 h)Fast (< 6 h)
Cyclopropyl Risk Low (avoid acid)NegligibleNegligible
Scalability HighMedium (Gas evolution)High (Pyrophoric risk)
Recommendation Primary Choice For Sensitive Batches For Large Scale

Detailed Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (Pd/C)

Best for routine lab-scale synthesis (100 mg – 10 g).

Materials:

  • Substrate: N-Cyclopropyl-5-nitropyridine-2-carboxamide

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type E101 or equivalent).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Avoid Acetic Acid.

  • Hydrogen Source: H₂ Balloon (1 atm) or Hydrogenator (30 psi).

Step-by-Step Methodology:

  • Inerting: Charge a round-bottom flask with the substrate (1.0 equiv). Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add MeOH (10–20 volumes relative to mass). Note: Pyridines can poison catalysts; dilution helps.

  • Catalyst Addition: Under N₂ flow, carefully add 10 wt% of Pd/C (e.g., if 1g substrate, use 100mg catalyst). Safety: Pd/C is pyrophoric when dry. Keep wet.

  • Hydrogenation:

    • Balloon Method: Purge flask with H₂ gas x3. Stir vigorously at Room Temperature (RT).

    • Pressure Vessel: Pressurize to 30 psi (2 bar).

  • Monitoring: Check by LCMS after 2 hours. Look for the disappearance of the nitro peak (M+H) and appearance of the amine (M-14 mass shift usually, but here NO2 [46] -> NH2 [16], so M-30).

    • Critical Check: If hydroxylamine intermediate (M-16 from product) persists, extend time or increase agitation.

  • Work-up: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The product usually crystallizes upon concentration or addition of an antisolvent (e.g., MTBE).

Why this works: Neutral Pd/C is active enough to reduce the nitro group but, at ambient pressure/temperature, rarely possesses the energy to reduce the electron-deficient pyridine ring or open the cyclopropyl ring.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for high-precision selectivity or if H₂ gas cylinders are unavailable.

Materials:

  • Catalyst: 10% Pd/C (dry or wet).

  • Hydrogen Donor: Ammonium Formate (HCOONH₄) or Cyclohexene.

  • Solvent: Methanol.

Step-by-Step Methodology:

  • Dissolve substrate (1.0 equiv) in MeOH (10 vol).

  • Add Ammonium Formate (3.0 – 5.0 equiv).

  • Purge with N₂. Add Pd/C (10 wt%).

  • Initiation: Heat the mixture to mild reflux (approx. 50–60°C).

    • Observation: Gas evolution (CO₂/NH₃) will occur. Ensure open venting (do not seal vessel).

  • Completion: Reaction is typically complete within 1-3 hours.

  • Work-up: Filter hot through Celite (ammonium formate may precipitate if cooled too much). Concentrate filtrate. Wash the residue with water to remove excess salts, then extract with Ethyl Acetate.

Why this works: CTH provides a low concentration of active hydrogen species on the catalyst surface, kinetically favoring the facile nitro reduction over the more demanding ring reductions.

Analytical Controls & Specifications

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

Data Interpretation Table:

ComponentApprox. Retention Time (Relative)Mass Shift (ESI+)Notes
Starting Material (Nitro) 1.00 (Reference)[M+H]⁺Strong UV absorbance
Intermediate (Hydroxylamine) 0.85[M-16+H]⁺Common if agitation is poor
Target Product (Amine) 0.60[M-30+H]⁺More polar due to NH₂
Impurity (Ring Open) 0.75[M-28+H]⁺+2H added to propyl chain

Troubleshooting Guide

Issue: Reaction Stalls at Hydroxylamine Intermediate.

  • Cause: Catalyst poisoning by the pyridine nitrogen or insufficient hydrogen mass transfer.

  • Solution:

    • Increase agitation speed (critical for heterogeneous catalysis).

    • Add a fresh portion of catalyst (5 wt%).

    • Mildly heat to 35-40°C.

Issue: Formation of Des-cyclopropyl (Propyl) impurity.

  • Cause: Acidity in the solvent or excessive temperature.

  • Solution: Ensure solvent is neutral. If using an acid salt of the starting material, neutralize with 1.0 equiv of Triethylamine (TEA) before adding catalyst. Switch to Protocol B (CTH).

Issue: Pyridine Ring Reduction.

  • Cause: Over-active catalyst (e.g., PtO₂) or high pressure (>50 psi).

  • Solution: Switch to Pd/C or Raney Nickel.[2] Reduce pressure to 1 atm (balloon). Stop reaction immediately upon consumption of starting material.

References

  • General Nitro Reduction: Title: "Catalytic hydrogenation of aromatic nitro compounds."[1][2][3][4][5] Source: Blaser, H. U., et al. Applied Catalysis A: General, 2003. URL:[Link]

  • Transfer Hydrogenation Specifics: Title: "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives." Source: MDPI, Molecules, 2018. URL:[Link]

  • Cyclopropyl Stability: Title: "Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts." Source:ACS Catalysis, 2020. (Provides context on metal choice for ring preservation). URL:[Link]

  • Substrate Analogues: Title: "Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides." (Analogous amide chemistry). Source:Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]

Sources

Application Note: Scalable Synthesis of N-Cyclopropyl-5-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclopropyl-5-nitropyridine-2-carboxamide (CAS: N/A for specific amide, Precursor CAS: 30651-24-2 ) is a critical pharmacophore found in various kinase inhibitors and Factor Xa inhibitors (e.g., Betrixaban analogs). Its synthesis presents specific challenges during scale-up, primarily concerning the poor solubility of the 5-nitropyridine-2-carboxylic acid precursor and the high volatility of cyclopropylamine (bp ~50°C).

This Application Note details two robust protocols:

  • Method A (Primary): Acid Chloride Activation via Thionyl Chloride (High throughput, cost-effective).

  • Method B (Alternative): Mixed Anhydride Coupling (Milder conditions, strictly for impurity-sensitive contexts).

Target Molecule Profile

PropertyDescription
Chemical Name N-Cyclopropyl-5-nitropyridine-2-carboxamide
Molecular Formula C₉H₉N₃O₃
Molecular Weight 207.19 g/mol
Key Functionality Nitro-pyridine (electron deficient), Secondary Amide
Solubility Low in water/hexanes; High in DMSO, DMF, warm Toluene
Safety Class Skin Irritant, potential sensitizer (Nitro compound)

Retrosynthetic Strategy & Pathway

The synthesis is designed around the activation of the C-2 carboxyl group. The electron-withdrawing nitro group at C-5 deactivates the pyridine ring, making the carbonyl carbon highly electrophilic upon activation, but also rendering the precursor acid less soluble in non-polar solvents.

Retrosynthesis Target N-Cyclopropyl-5-nitropyridine- 2-carboxamide (Target) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Amine Cyclopropylamine (CAS: 765-30-0) Disconnection->Amine Activated Activated Species (Acid Chloride or Mixed Anhydride) Disconnection->Activated Acid 5-Nitropyridine-2- carboxylic acid (CAS: 30651-24-2) Activated->Acid Activation

Caption: Retrosynthetic disconnection revealing the convergent assembly of the amide bond via an activated electrophile.

Method A: Acid Chloride Activation (Industrial Standard)

This method is preferred for multi-gram to kilogram scale-up due to high atom economy and the removal of byproducts (SO₂, HCl) as gases.

Reaction Scheme



Critical Process Parameters (CPPs)
  • Stoichiometry: 1.0 equiv Acid : 1.2 equiv SOCl₂ : 1.1 equiv Amine.

  • Temperature (Activation): 70–80°C (Reflux required to drive off SO₂).

  • Temperature (Coupling): < 10°C (Critical to prevent cyclopropylamine evaporation).

  • Solvent: Toluene (Preferred over DCM for scale due to safety and higher boiling point).

Step-by-Step Protocol
Step 1: Acid Chloride Formation
  • Charge a dry, nitrogen-purged reactor with 5-nitropyridine-2-carboxylic acid (1.0 equiv).

  • Add anhydrous Toluene (10 vol relative to acid mass). Note: The acid will likely remain a slurry.

  • Add catalytic DMF (0.05 equiv). This forms the Vilsmeier-Haack intermediate, essential for activating electron-deficient pyridines.

  • Add Thionyl Chloride (SOCl₂) (1.2 equiv) dropwise over 30 mins.

  • Heat to 75–80°C. Stir for 2–3 hours.

    • IPC (In-Process Control): Aliquot quenched in MeOH should show methyl ester by HPLC/TLC.

  • Concentrate (Optional but recommended): Distill off ~2 vol of solvent under reduced pressure to remove excess SOCl₂. Re-dilute with fresh Toluene.

Step 2: Amide Coupling (Inverse Addition)
  • Prepare a second vessel with Cyclopropylamine (1.1 equiv), Triethylamine (1.2 equiv), and Toluene (5 vol).

  • Cool the amine solution to 0–5°C .

  • Transfer the acid chloride solution (from Step 1) slowly into the amine vessel, maintaining internal temperature < 15°C .

    • Why Inverse Addition? Cyclopropylamine is volatile. Adding it to a hot acid chloride solution risks flash evaporation and stoichiometry loss.

  • Warm to Room Temperature (20–25°C) and stir for 2 hours.

  • Quench with water (5 vol).

Step 3: Workup & Isolation
  • Filter the biphasic mixture if the product precipitates (common in Toluene).

  • If product is soluble: Separate layers. Wash organic layer with 1M NaHCO₃ (remove unreacted acid) and Brine.

  • Crystallize by cooling the Toluene layer to 0°C or by solvent swap to Isopropanol/Heptane.

  • Dry under vacuum at 45°C.

Method B: Mixed Anhydride (Lab Scale / High Purity)

Recommended when thionyl chloride is incompatible with other functional groups or if strict anhydrous conditions for SOCl₂ cannot be met.

Protocol
  • Dissolve 5-nitropyridine-2-carboxylic acid (1.0 equiv) in THF (15 vol) and N-Methylmorpholine (NMM) (1.1 equiv).

  • Cool to -15°C.

  • Add Isobutyl Chloroformate (IBCF) (1.1 equiv) dropwise. Stir for 30 mins to form the mixed anhydride.

  • Add Cyclopropylamine (1.1 equiv) dropwise.

  • Warm to RT. The product often precipitates upon water addition.

Process Engineering & Safety Workflow

The following diagram illustrates the scalable workflow for Method A, highlighting safety controls.

ProcessFlow cluster_activation Reactor 1: Activation (Hazard: SO2/HCl Gas) cluster_coupling Reactor 2: Coupling (Hazard: Exotherm) cluster_workup Downstream Processing R1_Charge Charge: Acid + Toluene + DMF R1_Add Add: SOCl2 (Controlled Rate) R1_Charge->R1_Add R1_Heat Heat to 80°C (Scrubber Active) R1_Add->R1_Heat R2_Mix Transfer R1 Content to R2 (Maintain T < 15°C) R1_Heat->R2_Mix Acid Chloride Solution R2_Charge Charge: Amine + Base + Toluene R2_Cool Cool to 0°C R2_Charge->R2_Cool R2_Cool->R2_Mix Quench Water Quench R2_Mix->Quench Isolation Filtration & Drying Quench->Isolation

Caption: Process Flow Diagram (PFD) for Method A, emphasizing thermal control during the coupling phase.

Analytical Controls & Validation

To ensure the protocol is self-validating, the following analytical markers must be checked:

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Pyridine ring) and 280 nm (Nitro absorbance).

  • Target Retention Time: Product will elute significantly later than the starting acid due to amide formation (loss of polar -COOH).

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide NH: Broad singlet, ~8.5–9.0 ppm.

  • Pyridine Protons:

    • H-6 (Ortho to Nitro): Doublet, ~9.2 ppm (Deshielded).

    • H-3/H-4: Multiplets, ~8.3–8.5 ppm.

  • Cyclopropyl Protons:

    • CH (Methine): Multiplet, ~2.8 ppm.

    • CH₂ (Methylene): Two multiplets, ~0.6–0.8 ppm (Distinctive high-field signals).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Duggan, M. E., et al. (2010). "Preparation of Betrixaban and intermediates." World Intellectual Property Organization, WO2010048149. (Describes similar amide couplings in Factor Xa inhibitors).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • ChemicalBook. (2023). "5-Nitropyridine-2-carboxylic acid MSDS." (Safety data verification).

  • Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420. (Justification for solvent selection in scale-up).

Reaction conditions for cyclopropylamine addition to nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Nucleophilic Aromatic Substitution (SNAAr) of Nitropyridines with Cyclopropylamine

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the reaction conditions for the addition of cyclopropylamine to nitropyridine derivatives. The cyclopropylamine motif is a privileged structural element in modern drug discovery, prized for its ability to confer metabolic stability, conformational rigidity, and unique pharmacological properties.[1][2] When incorporated into the electron-deficient nitropyridine scaffold, it creates a class of compounds with significant potential in various therapeutic areas, including oncology and infectious diseases. This document elucidates the underlying reaction mechanism, details critical experimental parameters, provides step-by-step protocols, and offers expert insights into process optimization and troubleshooting.

Introduction: Significance in Medicinal Chemistry

The pyridine ring is a cornerstone of many pharmaceutical agents due to its hydrogen bonding capabilities and ability to engage in pi-stacking interactions with biological targets. The addition of a nitro group (NO₂) renders the pyridine ring highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAAr). This activation is crucial for the facile introduction of nucleophiles.

Cyclopropylamine, a small, strained primary amine, is not merely a synthetic building block but a key pharmacophore.[2] Its incorporation into molecules like the antibiotic Ciprofloxacin has demonstrated its capacity to enhance antibacterial efficacy and improve pharmacokinetic profiles.[3][4] The reaction between these two moieties provides a direct and efficient route to novel N-cyclopropyl-nitropyridinamine scaffolds, which are of high interest in modern drug discovery programs.

Reaction Mechanism and Principle

The addition of cyclopropylamine to a nitropyridine derivative, typically bearing a leaving group such as a halogen (Cl, F), proceeds via the classical Nucleophilic Aromatic Substitution (SNAAr) mechanism.

dot

Caption: The two-step addition-elimination SNAAr mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks an electron-deficient carbon atom on the pyridine ring, typically one bearing a good leaving group (e.g., a halogen). This step breaks the aromaticity of the ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[5]

  • Stabilization and Regioselectivity: The stability of the Meisenheimer complex is the rate-determining factor. The potent electron-withdrawing nitro group is critical as it delocalizes the negative charge through resonance, significantly stabilizing the intermediate.[5] This stabilization is most effective when the attack occurs at the carbon position ortho or para to the nitro group, as the charge can be delocalized onto the nitro group's oxygen atoms.[5] This electronic effect dictates the regioselectivity of the reaction. For example, in 2-chloro-5-nitropyridine, the attack preferentially occurs at the C2 position (para to the nitro group).

  • Elimination and Rearomatization: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (e.g., chloride ion), yielding the final N-cyclopropyl-nitropyridinamine product.

Key Reaction Parameters and Optimization

The success of the SNAAr reaction hinges on the careful control of several experimental variables.

  • Substrate: The position of the nitro group and the leaving group are paramount. Halogenated nitropyridines are common substrates. A leaving group at the C2 or C4 position is ideal, as the intermediate is effectively stabilized by the ring nitrogen and a C3 or C5 nitro group.[6]

  • Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are generally preferred. These solvents can solvate the intermediate complex and do not interfere with the nucleophilicity of the amine. Alcohols like methanol (MeOH) or ethanol (EtOH) can also be used, sometimes in the presence of a base.

  • Base: While cyclopropylamine is itself a base, an additional, non-nucleophilic inorganic or organic base is often added. This serves to scavenge the acid (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the cyclopropylamine nucleophile. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA).

  • Temperature: The reaction is typically performed at elevated temperatures, ranging from 60 °C to 120 °C, to overcome the activation energy barrier.[7] However, some highly activated substrates may react at or near room temperature.[5] Monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal temperature and prevent decomposition.

  • Stoichiometry: A slight excess of cyclopropylamine (1.1 to 2.0 equivalents) is commonly used to ensure complete consumption of the limiting nitropyridine substrate and to drive the reaction to completion.

Tabulated Reaction Conditions

The following table summarizes representative conditions for the synthesis of various N-cyclopropyl-nitropyridinamines, based on established protocols for similar aminations.

EntryNitropyridine SubstrateReagents & ConditionsProductEst. YieldRef.
12-Chloro-5-nitropyridineCyclopropylamine (1.5 eq.), K₂CO₃ (2.0 eq.), DMSON-cyclopropyl-5-nitropyridin-2-amine>90%[3] (Analogous)
24-Chloro-3-nitropyridineCyclopropylamine (1.2 eq.), Et₃N (1.5 eq.), MeCN, 80 °CN-cyclopropyl-3-nitropyridin-4-amine>85%[8] (Analogous)
32,6-Dichloro-3-nitropyridineCyclopropylamine (1.1 eq.), DIPEA (2.0 eq.), DMF, 60 °C6-chloro-N-cyclopropyl-3-nitropyridin-2-amine>90%[9] (Analogous)
43-Bromo-2-chloro-5-nitropyridineCyclopropylamine (1.5 eq.), NaH (1.5 eq.), Me-THF, 70 °C3-bromo-N-cyclopropyl-5-nitropyridin-2-amine>80%[4] (Analogous)

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Cyclopropylamine is a flammable and corrosive liquid.[10] Nitropyridine derivatives can be toxic and should be handled with care.

Protocol 1: General Procedure for the Synthesis of N-cyclopropyl-5-nitropyridin-2-amine

This protocol is adapted from standard SNAAr procedures on chloro-nitropyridine substrates.

dot

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification (Optional) A Dissolve 2-chloro-5-nitropyridine and K2CO3 in DMSO in a flask. B Add cyclopropylamine (1.5 eq.) to the stirred mixture. A->B C Heat the mixture to 80-100 °C. B->C D Monitor reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). C->D E Cool to RT. Pour into ice-water. Stir to precipitate product. D->E Upon completion F Collect solid by vacuum filtration. Wash with water. E->F G Dry the product under vacuum. F->G H Recrystallize from Ethanol/Water or perform column chromatography. G->H

Caption: Experimental workflow for a typical SNAAr reaction.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq., e.g., 1.58 g, 10.0 mmol)

  • Cyclopropylamine (1.5 eq., e.g., 0.86 g, 1.05 mL, 15.0 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq., e.g., 2.76 g, 20.0 mmol)

  • Dimethyl Sulfoxide (DMSO), anhydrous (approx. 20-30 mL)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloro-5-nitropyridine (1.58 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMSO (25 mL) to the flask. Begin stirring to create a suspension. Carefully add cyclopropylamine (1.05 mL, 15.0 mmol) to the mixture at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C using a heating mantle.

  • Monitoring: Monitor the reaction's progress by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The starting material should be consumed within 4-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing ice water (approx. 200 mL) while stirring vigorously. A yellow precipitate should form.

  • Isolation: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL).

  • Drying: Dry the isolated yellow solid under vacuum to a constant weight. The product, N-cyclopropyl-5-nitropyridin-2-amine, is often of high purity at this stage. Further purification can be achieved by recrystallization from ethanol if necessary.

Troubleshooting

  • Low or No Reaction:

    • Cause: Insufficient activation of the pyridine ring or poor leaving group.

    • Solution: Increase the reaction temperature. Ensure the substrate has a nitro group positioned to activate the leaving group. Confirm the quality of the cyclopropylamine.

  • Formation of Side Products:

    • Cause: Reaction temperature may be too high, leading to decomposition. The base might be reacting with the substrate.

    • Solution: Lower the reaction temperature and increase the reaction time. Switch to a bulkier, non-nucleophilic base like DIPEA.

  • Difficult Product Isolation:

    • Cause: The product may be soluble in the work-up solvent or may not precipitate cleanly.

    • Solution: Instead of precipitation, perform an extractive work-up. Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1] Purify the residue by column chromatography.

References

  • BenchChem (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Matrix Fine Chemicals. N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE | CAS 246862-51-1. [Link]

  • The Royal Society of Chemistry (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • PubMed (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

  • PubMed Central (PMC). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. [Link]

  • Longdom Publishing (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]

  • Matrix Fine Chemicals. N-CYCLOPROPYL-3-NITROPYRIDIN-2-AMINE | CAS 290313-20-1. [Link]

  • ChemRxiv (2018). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. [Link]

  • YouTube (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

  • Google Patents. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Chemistry Stack Exchange (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • RSC Publishing (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. [Link]

  • NIST WebBook. 2-Chloro-5-nitropyridine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of N-Cyclopropyl-5-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize the crystallization of N-Cyclopropyl-5-nitropyridine-2-carboxamide. As no standardized protocol for this specific molecule is publicly available, this document synthesizes first-principles of crystallization with field-proven methodologies to empower you to develop a robust and reproducible process. We will cover fundamental principles, a systematic approach to methods development, and a detailed troubleshooting guide in a question-and-answer format.

Part 1: Fundamental Principles of Cooling Crystallization

Crystallization is a critical purification and particle engineering step in pharmaceutical development.[1][] For a molecule like N-Cyclopropyl-5-nitropyridine-2-carboxamide, a substituted nitropyridine, understanding the thermodynamics and kinetics of its solid-state behavior is paramount.[3][4] Cooling crystallization, a widely used technique for compounds with temperature-dependent solubility, is the focus of this guide.[1][]

The process hinges on creating a supersaturated solution, a non-equilibrium state containing more dissolved solute than it thermodynamically should.[5] This is achieved by dissolving the compound in a suitable solvent at an elevated temperature and then carefully cooling it. As the temperature decreases, the solubility drops, and the solution becomes supersaturated. This supersaturation is the driving force for both nucleation (the birth of new crystals) and crystal growth.[6]

A key concept in controlling this process is the Metastable Zone Width (MSZW) .[5][7] The MSZW is the region between the solubility curve and the point at which spontaneous nucleation occurs.[6] Operating within this zone allows for controlled crystal growth on existing seed crystals, rather than uncontrolled spontaneous nucleation, which often leads to small, difficult-to-filter particles. The width of the MSZW is not fixed; it is a kinetic boundary influenced by process parameters such as cooling rate, agitation, and purity.[5][8]

Part 2: A Systematic Workflow for Crystallization Method Development

This section outlines a logical, step-by-step workflow for developing a cooling crystallization protocol for N-Cyclopropyl-5-nitropyridine-2-carboxamide.

Crystallization Workflow cluster_prep Phase 1: Preparation & Screening cluster_dev Phase 2: Process Development cluster_opt Phase 3: Optimization & Analysis Solvent_Screening Solvent Screening & Selection Solubility_Curve Solubility Curve Determination Solvent_Screening->Solubility_Curve Select best solvent(s) MSZW Metastable Zone Width (MSZW) Measurement Solubility_Curve->MSZW Define saturation temps Cooling_Profile Cooling Profile Design MSZW->Cooling_Profile Define kinetic limits Seeding_Strategy Seeding Strategy Cooling_Profile->Seeding_Strategy Define seeding point Isolation_Drying Isolation & Drying Seeding_Strategy->Isolation_Drying Execute crystallization Analysis Crystal Analysis (Size, Purity, Form) Isolation_Drying->Analysis Collect product Analysis->Cooling_Profile Iterate & optimize

Caption: A systematic workflow for developing a cooling crystallization process.

Step 1: Solvent Selection and Solubility Curve Determination

The choice of solvent is the most critical decision in developing a crystallization process.[1] An ideal solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and sparingly soluble at low temperatures.

Experimental Protocol: Solvent Screening

  • Selection: Choose a range of 5-10 solvents with varying polarities (e.g., alcohols like ethanol, ketones like acetone, esters like ethyl acetate, and aromatic solvents like toluene). Consider the known properties of pyridine carboxamides, which often have good solubility in polar organic solvents.[9][10]

  • Screening: In small vials, add a known mass of N-Cyclopropyl-5-nitropyridine-2-carboxamide (e.g., 50 mg).

  • Add the first solvent in small, measured increments (e.g., 0.1 mL) at room temperature, vortexing after each addition until dissolution. Record the volume required.

  • For solvents that show poor solubility at room temperature, heat the vial in increments (e.g., to 40°C, 60°C) and repeat the solvent addition.

  • A good candidate will dissolve a significant amount of solute at an elevated temperature but show low solubility at room temperature.

Data Presentation: Example Solvent Screening Results

SolventSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Comments
Ethanol~20>200Good potential, steep profile
Acetone~150>300Too soluble at low temp
Toluene<5~80Good potential
Heptane<1<5Poor solvent (potential anti-solvent)
Water<1<1Insoluble

Once a primary solvent is chosen (e.g., Ethanol), a more detailed solubility curve should be generated by determining the dissolution temperature at various concentrations.

Step 2: Metastable Zone Width (MSZW) Measurement

Measuring the MSZW provides the operational window for a controlled crystallization.[7][8]

Experimental Protocol: Polythermal MSZW Measurement

  • Prepare a solution of known concentration (e.g., 150 mg/mL in ethanol).

  • Heat the solution until it is completely clear, then hold for 15-20 minutes to erase "thermal history."

  • Cool the solution at a constant, controlled rate (e.g., 0.5°C/min).

  • Record the temperature at which the first crystals (turbidity) are observed. This is the nucleation temperature.

  • The MSZW is the difference between the saturation temperature (from the solubility curve) and this nucleation temperature.

  • Repeat this process at different cooling rates and concentrations to fully characterize the system's kinetic behavior.[6]

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of pharmaceutical compounds.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid instead of a solid.[11][12] This happens when the supersaturation is so high that it exceeds the kinetic barrier for nucleation, or when the solution temperature is above the melting point of the solid form being crystallized.[13][14] The resulting oil is often an impure, supercooled liquid that can entrap impurities and may solidify into an amorphous solid or an undesired crystal form.[12][13]

Troubleshooting Steps:

  • Reduce the Cooling Rate: A very fast cooling rate is a primary cause of oiling out.[11] Slowing the cooling allows the system to remain in the metastable zone longer, favoring controlled crystal growth over liquid phase separation.[11]

  • Lower the Initial Concentration: Starting with a more dilute solution reduces the level of supersaturation generated at any given temperature, which can prevent the system from reaching the oiling out region.[11][15]

  • Introduce Seed Crystals: Seeding the solution within the metastable zone provides a template for crystal growth, relieving supersaturation in a controlled manner and bypassing the energy barrier for primary nucleation.[11][15]

  • Change the Solvent System: If oiling out persists, the solvent may be too good for the compound. Consider switching to a slightly poorer solvent or using a co-solvent system. For example, if using ethanol, adding a small amount of an anti-solvent like water or heptane (in which the compound is less soluble) can sometimes prevent oiling out.[11]

Oiling_Out_Troubleshooting Start Problem: Oiling Out Occurs Check_Cooling Is the cooling rate > 1°C/min? Start->Check_Cooling Slow_Cooling Action: Reduce cooling rate to 0.2-0.5°C/min Check_Cooling->Slow_Cooling Yes Check_Concentration Is the solution highly concentrated? Check_Cooling->Check_Concentration No Slow_Cooling->Check_Concentration Dilute_Solution Action: Reduce initial concentration by 10-20% Check_Concentration->Dilute_Solution Yes Check_Seeding Are you using seed crystals? Check_Concentration->Check_Seeding No Dilute_Solution->Check_Seeding Add_Seeding Action: Introduce 1-2% (w/w) seed crystals within the MSZW Check_Seeding->Add_Seeding No Solvent_Issue Problem Persists? Check_Seeding->Solvent_Issue Yes Add_Seeding->Solvent_Issue Change_Solvent Action: Screen for a new solvent or add an anti-solvent Solvent_Issue->Change_Solvent Yes Success Crystallization Achieved Solvent_Issue->Success No Change_Solvent->Success

Caption: A decision tree for troubleshooting oiling out during crystallization.

Q2: The final crystal size is too small, leading to difficult filtration. How can I increase the particle size?

A2: Small crystal size is typically a result of excessive primary nucleation relative to crystal growth.[16] When supersaturation is generated too quickly, a "shower" of tiny nuclei can form, which then compete for the available solute, preventing any of them from growing large.[16]

Optimization Strategies:

  • Slower Cooling Rate: As with oiling out, a slower cooling rate is the most effective tool for increasing crystal size.[16][17] This keeps the supersaturation level low and within the metastable zone, favoring growth on existing crystals over the birth of new ones.[17]

  • Optimize Seeding: Ensure you are seeding at the correct temperature (within the MSZW) and with the right amount of seeds (typically 0.5-5% by weight). Seeding too late or with too few seeds may not be effective in controlling nucleation.

  • Controlled Cooling Profile: Instead of a linear cool-down, consider a two-stage profile. Use a very slow cooling rate initially when nucleation is most sensitive, and then increase the cooling rate in the later stages of the process once a stable crystal population has been established.[16]

  • Aging/Digestion: Holding the crystal slurry at a specific temperature for a period (a process known as Ostwald ripening) can allow smaller particles to dissolve and redeposit onto larger crystals, increasing the average particle size over time.

Data Presentation: Example Cooling Profiles for Crystal Size Control

Time (minutes)Linear Cooling (°C)Controlled Cooling (°C)
07070
3062.568.5
605567
9047.565.5
1204060
1802540
2401020
Q3: I'm observing a new, unexpected crystal form (polymorph). How do I control which form crystallizes?

A3: Polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical concern in pharmaceutical development, as different polymorphs can have different physical properties, including solubility and stability.[1] The formation of a specific polymorph is often kinetically controlled.

Control Strategies:

  • Solvent Choice: The solvent can have a profound impact on which polymorph is favored. Interactions between the solvent and solute molecules can stabilize the transition state for the nucleation of a particular form. A comprehensive polymorphic screen across various solvents is essential.

  • Temperature Control: Different polymorphs can be stable at different temperatures. Crystallizing at a specific, tightly controlled temperature may favor the desired form. Sometimes, a less stable ("metastable") form crystallizes first and then converts to the stable form over time in a slurry.

  • Seeding: The most direct way to obtain a specific polymorph is to seed the crystallization with crystals of that exact form. This provides a template that directs the crystallization towards the desired outcome.

  • Supersaturation Level: The level of supersaturation can influence which polymorph nucleates. High supersaturation (achieved through rapid cooling or high concentrations) often favors the formation of metastable polymorphs, while lower supersaturation favors the most stable form.

References

  • Metastable Zone Width (MSZW) in Crystallization. Mettler Toledo. Available from: [Link]

  • A new view on the metastable zone width during cooling crystallization. Institution of Chemical Engineers. Available from: [Link]

  • Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. ResearchGate. Available from: [Link]

  • Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Mettler Toledo. Available from: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available from: [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. Available from: [Link]

  • Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics of p-Aminobenzoic Acid in Ethanol. Wiley Online Library. Available from: [Link]

  • Metastable Zone Width and Primary Nucleation Kinetics for Crystallization of KCl from a KCl-MgCl2-H2O System. ACS Publications. Available from: [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. Available from: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available from: [Link]

  • Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. Available from: [Link]

  • The Problem of Oiling Out in Chemical Process Development. KiloMentor. Available from: [Link]

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi. Available from: [Link]

  • Temperature dependent size effects on crystal growth of nanorods revealed by molecular dynamics simulations. AIP Publishing. Available from: [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. Available from: [Link]

  • Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues. ACS Publications. Available from: [Link]

  • Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. UMPSA-IR. Available from: [Link]

  • How to Measure Crystal Size Distribution. Mettler Toledo. Available from: [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. Available from: [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. MalariaWorld. Available from: [Link]

  • Physical and Chemical Properties of Pyridine. NCBI Bookshelf. Available from: [Link]

  • Effect of Solvent Aromaticity on Carboxamides. Scholarship @ Claremont. Available from: [Link]

  • N-Cyclopropyl-5-nitropyridine-2-carboxamide 5g. Dana Bioscience. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. PMC. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available from: [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Optimized solubility and bioavailability of genistein based on cocrystal engineering. Springer. Available from: [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. Autech Industry. Available from: [Link]

  • Nitropyridines: Synthesis and reactions. Semantic Scholar. Available from: [Link]

  • N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE. Matrix Fine Chemicals. Available from: [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Available from: [Link]

  • 2-cyclooctylamino-5-nitropyridine, a new nonlinear optical crystal with orthorhombic symmetry. IBM Research. Available from: [Link]

  • Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology. MDPI. Available from: [Link]

Sources

Troubleshooting low conversion rates in pyridine carboxamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Pyridine Carboxamide Formation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

The Core Challenge: The "Zwitterion & Nucleophile" Paradox

Welcome to the technical support center for pyridine chemistry. If you are experiencing low conversion (<50%) or stalled reactions when coupling pyridine carboxylic acids, you are likely fighting two intrinsic properties of the substrate:

  • Zwitterionic Insolubility: Pyridine carboxylic acids (nicotinic, isonicotinic, and picolinic acids) exist as high-melting-point zwitterions. They are often insoluble in standard coupling solvents like DCM or THF, preventing the coupling reagent from engaging the carboxylic acid.

  • The 2-Position Instability: For 2-picolinic acids, thermal activation often leads to decarboxylation via the Hammick intermediate rather than amidation.

  • Nitrogen Interference: The pyridine nitrogen is nucleophilic. It can compete with your amine, forming stable

    
    -acyl pyridinium species that sequester your activated acid, effectively stalling the reaction.
    

Diagnostic Workflow

Before changing reagents, diagnose the failure mode using the decision tree below.

Troubleshooting Start Symptom: Low Conversion CheckSolubility 1. Is the Reaction Mixture Homogeneous? Start->CheckSolubility CheckLCMS 2. Analyze LCMS of Rxn Mixture CheckSolubility->CheckLCMS Yes SolubilityIssue Issue: Zwitterion Insolubility Action: Switch to DMF/DMSO or Use HCl Salt of Acid CheckSolubility->SolubilityIssue No (Suspension) Decarb Peak Found: Pyridine (M-44) Issue: Decarboxylation (2-Pos) CheckLCMS->Decarb Mass = M-CO2 StartMaterial Peak Found: SM Acid Only Issue: Activation Failure CheckLCMS->StartMaterial Mass = SM Byproduct Peak Found: Guanidinium Species Issue: HATU/Amine Mismatch CheckLCMS->Byproduct Mass = SM + Coupling Rgt SolutionDecarb Action: Lower Temp (<0°C) Switch to Mixed Anhydride Decarb->SolutionDecarb SolutionAct Action: Switch to T3P or Ghosez's Reagent StartMaterial->SolutionAct Byproduct->SolutionAct

Figure 1: Diagnostic logic for identifying the root cause of stalled pyridine couplings.

Troubleshooting Modules

Module A: The Solubility Trap (Zwitterions)

Symptom: The reaction is a suspension. The coupling reagent (e.g., EDC, HATU) is in solution, but the acid is a solid at the bottom of the flask. Mechanism: The pyridine nitrogen protonates the carboxylic acid, forming an inner salt (


). This lattice energy is high.
The Fix: 
  • Solvent Switch: Move from DCM/THF to DMF or NMP .

  • Disrupt the Lattice: Do not add the coupling reagent immediately. First, add the pyridine acid and 2-3 equivalents of base (DIPEA or NMM) to the solvent. Sonicate or stir until the solution is clear (breaking the zwitterion). Only then add the coupling reagent.

Module B: The "2-Position" Decarboxylation

Symptom: You are coupling 2-picolinic acid. You see the formation of the pyridine (minus the carboxyl group) in LCMS. Mechanism: Upon activation (especially with heat or strong acid chlorides), 2-picolinic acid forms an ylide-like intermediate (Hammick Intermediate) which spontaneously releases


.[1]
The Fix: 
  • Temperature Control: Never heat the activation step. Keep the reaction at 0°C for the first hour.

  • Avoid Acid Chlorides: Thionyl chloride (

    
    ) reflux will almost guarantee decarboxylation. Use T3P  (Propylphosphonic anhydride) or IBCF  (Isobutyl chloroformate) at low temperatures.
    
Module C: Reagent Selection (T3P vs. HATU)

While HATU is a standard workhorse, it is often suboptimal for pyridines due to the formation of guanidinium byproducts when the amine nucleophile is sluggish.

FeatureHATU / HBTUT3P (Propylphosphonic anhydride)
Mechanism Forms Active Ester (OBt/OAt)Forms Mixed Anhydride
Pyridine Suitability Moderate. Risk of guanidinium side-reaction if amine is slow.High. "Gold Standard" for pyridines.
Workup Difficult. Urea byproducts often co-elute.Excellent. Byproducts are water-soluble.[2][3]
Epimerization Low (if base controlled).Very Low. Ideal for chiral centers.
Cost High.[4]Moderate (Scalable).

Validated Experimental Protocols

Protocol 1: The "Gold Standard" T3P Method

Best for: Difficult substrates, 2-picolinic acids, and scale-up.

Why this works: T3P acts as a kinetic dehydrating agent that does not require the formation of a potentially unstable active ester. It works exceptionally well in ethyl acetate or DMF/Pyridine mixtures.

  • Dissolution: To a flask containing the Pyridine Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv), add EtOAc (or DMF if insoluble) [Concentration ~0.2 M].

  • Base: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv). Note: Pyridine often works better as a co-solvent here to suppress epimerization.

  • Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2-12 hours.

  • Workup: Dilute with EtOAc. Wash with water, then sat. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , then brine.[5] The phosphorus byproducts wash away in the aqueous layer.
    
Protocol 2: Ghosez’s Reagent (Neutral Activation)

Best for: Acid-sensitive substrates or when T3P fails.

Why this works: Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions, avoiding the harsh HCl gas associated with thionyl chloride.

  • Activation: Dissolve Pyridine Carboxylic Acid (1.0 equiv) in dry DCM (or THF).

  • Reagent: Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1 hour at RT.

    • Validation: Check methanolysis of an aliquot by LCMS (should show Methyl Ester).

  • Coupling: Add the Amine (1.1 equiv) and DIPEA (1.5 equiv) dissolved in DCM.

  • Completion: Stir at RT for 2 hours.

Mechanism of Failure (Visualized)

Understanding why the reaction fails is critical for selecting the right fix.

Mechanism Acid Pyridine Acid ActiveEster Active Ester (Reactive) Acid->ActiveEster Activation Activator Activator (e.g., HATU) Product Desired Amide ActiveEster->Product Path A: Amine Attack N_Acyl N-Acyl Pyridinium (Sequestration) ActiveEster->N_Acyl Path B: Pyridine N Attack (Stalls Rxn) Decarb Hammick Intermediate (Decarboxylation) ActiveEster->Decarb Path C: Heat/2-Pos (Destruction) Amine Target Amine Amine->Product

Figure 2: Competition between productive amidation (Path A) and common pyridine failure modes (Path B & C).

FAQ: Rapid Fire Troubleshooting

Q: I am using EDC/HOBt and getting 0% conversion. The starting material is unchanged. A: You likely have a zwitterion solubility issue. The reaction is heterogeneous. Switch to Protocol 1 (T3P in DMF) or pre-form the acid chloride using Ghosez's reagent.

Q: Can I use Thionyl Chloride (


) to make the acid chloride? 
A:  Only for nicotinic (3-pos) or isonicotinic (4-pos) acids. Never  use refluxing thionyl chloride for picolinic (2-pos) acid; it will decarboxylate. If you must use an acid chloride for 2-picolinic acid, use Oxalyl Chloride with catalytic DMF at 0°C.

Q: My product is water-soluble and I can't extract it. A: This is common with pyridine amides. Do not do an aqueous workup. Instead, filter off any solids, concentrate the organic solvent, and load the crude residue directly onto a C18 (Reverse Phase) flash column. Elute with water/acetonitrile (with 0.1% Formic Acid).

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Devi, P., et al. (2015). "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid." Journal of Chemical Research, 39(8). Link

  • Ghosez, L., et al. (1979). "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

Sources

Technical Support Center: Addressing Steric Hindrance in N-Cyclopropyl Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-cyclopropyl substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a cyclopropyl moiety onto a nitrogen atom, particularly when steric hindrance presents a significant challenge. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the success of your synthetic endeavors.

Section 1: Troubleshooting Guide - Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low to No Product Formation in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig N-cyclopropylation of a sterically hindered aryl halide with cyclopropylamine, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I resolve this?

Answer: This is a classic challenge where steric hindrance can impede several key steps in the catalytic cycle. The primary bottlenecks are often slow oxidative addition and/or slow reductive elimination.

Root Causes & Recommended Solutions:

  • Inefficient Oxidative Addition: The bulky substituents on your aryl halide can block the palladium catalyst from accessing the C-X bond.

    • Solution: Employ a more sterically demanding and electron-rich ligand. Ligands like adamantyl-substituted ylide-functionalized phosphines (YPhos) have shown success in the monoarylation of cyclopropylamine.[1] Bulky, electron-rich phosphine ligands increase the electron density on the palladium center, which facilitates the oxidative addition to the C-X bond.[2] Consider ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) which are designed to promote this step.[2]

  • Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to inactive catalyst species.

    • Solution: Screen different ligand-to-metal ratios. While a 1:1 or 2:1 ratio is common, for very hindered substrates, a higher ligand loading might be beneficial to maintain the active monoligated palladium species.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for catalyst activity and stability.[2]

    • Solution: For sterically hindered couplings, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often preferred. In terms of solvent, while toluene is common, a more polar aprotic solvent like THF or 1,4-dioxane might be more effective in some cases.[3] A recent study on the monoarylation of cyclopropylamine found that toluene and potassium tert-butoxide were the optimal combination, which was unexpected as other Pd-YPhos systems typically perform better in THF.[3]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture.[2][4]

Issue 2: Competing Side Reactions in Reductive Amination

Question: I am trying to synthesize an N-cyclopropyl amine via reductive amination of a hindered ketone with cyclopropylamine, but I am getting a significant amount of the corresponding alcohol from ketone reduction and unreacted starting materials. How can I favor the desired amination pathway?

Answer: This issue arises from the competition between imine/iminium ion formation and direct reduction of the carbonyl starting material. The key is to select a reducing agent that is selective for the iminium ion over the carbonyl group.

Root Causes & Recommended Solutions:

  • Non-Selective Reducing Agent: Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce both the ketone and the intermediate iminium ion, leading to a mixture of products.

    • Solution: Switch to a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[5][6] NaBH₃CN is particularly effective at lower pH, where iminium ion formation is favored, and it is less likely to reduce the ketone.[5]

  • Unfavorable pH for Imine Formation: The formation of the imine intermediate is pH-dependent. If the conditions are too acidic or too basic, the equilibrium will not favor the imine.

    • Solution: Maintain a weakly acidic pH (typically 4-6). This protonates the carbonyl group, making it more electrophilic for the amine to attack, and also facilitates the dehydration step to form the imine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.

  • Steric Hindrance Slowing Imine Formation: The bulky nature of your ketone can disfavor the initial nucleophilic attack by cyclopropylamine.

    • Solution: Increase the reaction temperature to overcome the activation energy barrier for imine formation. You can also use a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes the cyclopropyl group so sterically demanding?

A1: The cyclopropyl group's steric bulk arises from its rigid, three-membered ring structure. The C-C-C bond angles are constrained to 60°, leading to significant angle strain. This rigidity, combined with the hydrogen atoms projecting from the ring, creates a larger steric footprint than a simple linear alkyl group like an ethyl group. This increased steric strain can significantly impact the conformational preferences and reactivity of adjacent functional groups.[7]

Q2: Are there alternative methods to Buchwald-Hartwig and reductive amination for N-cyclopropylation of hindered substrates?

A2: Yes, several alternative strategies can be employed:

  • Chan-Lam Coupling: This copper-catalyzed reaction uses a cyclopropylboronic acid or its trifluoroborate salt as the cyclopropyl source.[8][9][10] It is often tolerant of a wide range of functional groups and can be effective for N-cyclopropylation of azaheterocycles and amines.[8]

  • Radical-Mediated Approaches: Photoredox catalysis can be used to generate cyclopropyl radicals from suitable precursors, which can then add to in situ generated iminium ions.[11] This method offers a distinct mechanistic pathway that may be less susceptible to the steric constraints of traditional two-electron processes.

  • Nucleophilic Substitution on Bromocyclopropanes: This method involves the reaction of a nitrogen nucleophile with a bromocyclopropane, often proceeding through a cyclopropene intermediate.[12] The stereochemical outcome can be controlled by the substitution pattern on the cyclopropane ring.[12]

Q3: How do I choose the right ligand for a challenging Buchwald-Hartwig N-cyclopropylation?

A3: The choice of ligand is paramount. For sterically hindered substrates, you need a ligand that is both bulky and electron-rich.[2][13]

  • Bulk: The steric bulk of the ligand promotes the final reductive elimination step to release the product.[2]

  • Electron-donating properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition step.[2]

Consider ligands with flexible steric bulk, such as certain N-heterocyclic carbenes (NHCs), which can adapt their conformation to accommodate hindered substrates during different stages of the catalytic cycle.[14]

Section 3: Experimental Protocols & Data

Protocol 1: Optimized Buchwald-Hartwig N-Cyclopropylation of a Hindered Aryl Chloride

This protocol is a general starting point and may require further optimization for your specific substrate.

Materials:

  • Hindered aryl chloride (1.0 equiv)

  • Cyclopropylamine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • SPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu; 2.0 equiv)

  • Anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl chloride)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the hindered aryl chloride, Pd(OAc)₂, SPhos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the cyclopropylamine.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Ligands for a Hindered N-Cyclopropylation
LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
P(o-tol)₃5NaOtBuToluene100<10
XPhos2NaOtBuToluene10065
SPhos2NaOtBuToluene10078
adYPhos2K-tert-butoxideToluene6085[3]

This data is illustrative and compiled from general knowledge and specific literature findings to highlight trends.

Section 4: Visualizing Key Concepts

Diagram 1: Troubleshooting Workflow for Low Yield in N-Cyclopropylation

Troubleshooting_Workflow start Low Yield in N-Cyclopropylation method Reaction Method? start->method buchwald Buchwald-Hartwig method->buchwald Buchwald reductive Reductive Amination method->reductive Reductive Amination other Other Methods (e.g., Chan-Lam) method->other Other buchwald_q1 Check Ligand buchwald->buchwald_q1 reductive_q1 Check Reducing Agent reductive->reductive_q1 buchwald_sol1 Use Bulky, Electron-Rich Ligand (e.g., SPhos, YPhos) buchwald_q1->buchwald_sol1 Yes buchwald_q2 Check Base/Solvent buchwald_q1->buchwald_q2 No buchwald_sol2 Screen Strong Bases (NaOtBu) & Solvents (Toluene, THF) buchwald_q2->buchwald_sol2 Yes reductive_sol1 Use Selective Agent (NaBH3CN, STAB) reductive_q1->reductive_sol1 Yes reductive_q2 Check pH reductive_q1->reductive_q2 No reductive_sol2 Maintain pH 4-6 reductive_q2->reductive_sol2 Yes

Caption: A decision tree for troubleshooting low-yield N-cyclopropylation reactions.

References

  • Doyle, A. G., et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted cyclopropyl ketones.
  • BenchChem. (2025). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides.
  • BenchChem. (2025).
  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Huo, C., et al. (2021). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
  • Gessner, V. H., et al. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry.
  • Bode, J. W., & Schäfer, G. (2018). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. CHIMIA, 72(10), 730-734.
  • Chemistry Steps. (2024).
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • BenchChem. (2025).
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Kaiser, N., et al. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry.
  • Fu, G. C., et al. (2022). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. PMC.
  • Engle, K. M., et al. (2018). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(9), 5296-5303.
  • Appella, D. H., et al. (2011). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 52(28), 3649-3652.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019).
  • Holcomb, M., & Engle, K. (2018). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid.
  • Charette, A. B., & Pelletier, G. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed.
  • Falcigno, L., et al. (2017).
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples.
  • Wan, Y., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. The Journal of Organic Chemistry, 89, 57-62.
  • Wikipedia.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.
  • Hudlicky, T., & Pribyl, J. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks.
  • Alcaide, B., & Almendros, P. (2025). Cyclopropenes in Photochemical Reactions. PMC - NIH.
  • Tantillo, D. J., & Sarpong, R. (2023). Increased steric strain adjacent to cyclopropane.
  • Engle Lab. (2018).
  • Ghorai, M. K., et al. (2023). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. ChemRxiv.
  • Bode, J. W., & Schäfer, G. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Organic Chemistry Tutor. (2025).
  • EP0662470A1 - Process for the preparation of cyclopropane-carboxylic-amide.
  • Lin, S., et al. (2022). Alternative Approaches to Classical Cyclopropanation Strategies.
  • Johnston, J. N., et al. (2025).
  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube.
  • Chemical Communications (RSC Publishing). (2013). Direct N-cyclopropylation of secondary acyclic amides promoted by copper.
  • Sci-Hub. (2013). Direct N-cyclopropylation of secondary acyclic amides promoted by copper.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.

Sources

Validation & Comparative

A Predictive Guide to the 1H NMR Spectroscopic Interpretation of N-Cyclopropyl-5-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, predictive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-Cyclopropyl-5-nitropyridine-2-carboxamide. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a valuable predictive tool for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups—a 5-nitropyridine ring, an N-cyclopropyl carboxamide linkage—and comparing them to well-documented analogous structures, we can construct a reliable, theoretical spectrum. This guide will explain the underlying principles governing the predicted chemical shifts and coupling patterns, offering a robust framework for the interpretation of future experimental data.

Predicted 1H NMR Spectrum and Structural Assignments

The expected 1H NMR spectrum of N-Cyclopropyl-5-nitropyridine-2-carboxamide is summarized in the table below. The predictions are based on established chemical shift ranges for similar structural motifs and take into account the electronic effects of the substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification for Prediction
H-6 (Pyridine)9.2 - 9.4Doublet (d)~2.5Highly deshielded due to proximity to the ring nitrogen and the electron-withdrawing nitro group at the para position.
H-4 (Pyridine)8.8 - 9.0Doublet of doublets (dd)~8.5, ~2.5Deshielded by the adjacent electron-withdrawing nitro group and coupled to both H-3 and H-6.
H-3 (Pyridine)8.4 - 8.6Doublet (d)~8.5Influenced by the adjacent carboxamide group and coupled to H-4.
NH (Amide)8.2 - 9.2Broad Singlet (br s)N/AChemical shift is highly dependent on solvent, concentration, and temperature. Expected to be broad due to quadrupole broadening and possible exchange.[1][2][3]
H-a (Cyclopropyl)2.9 - 3.1Multiplet (m)ComplexMethine proton deshielded by the adjacent nitrogen of the amide group.
H-b, H-b' (Cyclopropyl)0.9 - 1.1Multiplet (m)ComplexMethylene protons cis to the methine proton, shifted slightly downfield from a typical cyclopropane.
H-c, H-c' (Cyclopropyl)0.7 - 0.9Multiplet (m)ComplexMethylene protons trans to the methine proton, expected to be the most shielded protons in the molecule.[4][5]

Comparative Analysis with Analogous Structures

The prediction of the 1H NMR spectrum of N-Cyclopropyl-5-nitropyridine-2-carboxamide is strengthened by comparing its structural components to known compounds.

The 5-Nitropyridine Moiety

The pyridine ring is substituted with two electron-withdrawing groups: a nitro group at position 5 and a carboxamide at position 2. This substitution pattern leads to a significant downfield shift for the remaining ring protons (H-3, H-4, and H-6) compared to unsubstituted pyridine.

  • Unsubstituted Pyridine: The protons in unsubstituted pyridine resonate at δ 8.6 (H-2/6), 7.8 (H-4), and 7.4 (H-3/5) ppm.

  • Pyridine-2-carboxamide: In pyridine-2-carboxamide, the proton at position 6 is shifted downfield to approximately 8.6 ppm due to the deshielding effect of the adjacent carboxamide group.[6]

  • Effect of the Nitro Group: The nitro group is a strong electron-withdrawing group and will further deshield the protons on the pyridine ring. In particular, the protons ortho and para to the nitro group (H-4 and H-6) will experience the most significant downfield shift. This effect is well-documented in various nitropyridine derivatives.[7][8]

Based on these comparisons, the predicted order of chemical shifts for the pyridine protons in the target molecule is H-6 > H-4 > H-3, all resonating at a significantly downfield region of the spectrum.

The N-Cyclopropyl Carboxamide Moiety

The cyclopropyl group introduces a unique set of signals in the upfield region of the spectrum.

  • Cyclopropane: The protons of an unsubstituted cyclopropane ring are highly shielded and appear as a singlet at approximately 0.22 ppm due to the ring's magnetic anisotropy.[5]

  • N-Substituted Cyclopropylamine: When the cyclopropyl ring is attached to a nitrogen atom, as in an amide, the adjacent methine proton (H-a) is deshielded and its chemical shift moves downfield. The methylene protons (H-b, H-c) remain relatively shielded but will exhibit complex splitting patterns due to geminal and vicinal coupling.

The amide proton (NH) itself is expected to have a broad signal, and its chemical shift is highly variable.[1][2][9] In a deuterated chloroform (CDCl3) solution, it is often observed between 5 and 9 ppm. Its broadness is a result of quadrupolar relaxation of the adjacent nitrogen and potential chemical exchange with trace amounts of water.

Experimental Protocol for 1H NMR Sample Preparation

To obtain a high-quality 1H NMR spectrum of N-Cyclopropyl-5-nitropyridine-2-carboxamide, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of N-Cyclopropyl-5-nitropyridine-2-carboxamide into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is a good starting point for non-polar to moderately polar compounds.

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard acquisition would involve 16 or 32 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Molecular Structure and Predicted Spectrum

The following diagram illustrates the logical relationship between the molecular structure and the predicted 1H NMR signals.

G cluster_molecule N-Cyclopropyl-5-nitropyridine-2-carboxamide cluster_spectrum Predicted 1H NMR Regions mol Structure Aromatic Aromatic Region (H-3, H-4, H-6) δ 8.4-9.4 ppm mol->Aromatic Pyridine Protons Amide Amide Region (NH) δ 8.2-9.2 ppm mol->Amide Amide Proton Aliphatic Aliphatic Region (Cyclopropyl) δ 0.7-3.1 ppm mol->Aliphatic Cyclopropyl Protons

Caption: Predicted 1H NMR spectral regions for N-Cyclopropyl-5-nitropyridine-2-carboxamide.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of N-Cyclopropyl-5-nitropyridine-2-carboxamide. By leveraging established principles of NMR spectroscopy and comparing the molecule's structural motifs with known compounds, we have constructed a detailed theoretical spectrum. The predicted chemical shifts and coupling patterns offer a solid foundation for interpreting experimental data. The provided experimental protocol outlines the necessary steps for acquiring a high-quality spectrum, which will be crucial for verifying these predictions and fully characterizing this compound. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research.

References

  • ResearchGate. 'H chemical shifts for cyclopropyl protons (in | Download Table. [Link]

  • California State Polytechnic University, Pomona. 1H NMR chemical shift ppm table. [Link]

  • ACS Publications. Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. [Link]

  • University of Regensburg. H NMR Spectroscopy. [Link]

  • ResearchGate. Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of... [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]

  • University of Puget Sound. 1H NMR Chemical Shifts. [Link]

  • ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives. [Link]

  • ResearchGate. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]

  • Organic Chemistry Data. 5. Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Dana Bioscience. N-Cyclopropyl-5-nitropyridine-2-carboxamide 5g. [Link]

  • Comptes Rendus de l'Académie des Sciences. Benign synthesis of N-(8-quinolyl)pyridine-2-carboxamide) ligand (Hbpq), and its Ni (II) and Cu (II) complexes. A fluorescent probe for direct detection of nitric oxide in acetonitrile solution based on Hbpq copper(II) acetate interaction. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF. [Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • PubMed. NMR and conformational studies of new 5-phenylpyrrole-carboxamide derivatives. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Matrix Fine Chemicals. N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE | CAS 246862-51-1. [Link]

  • Semantic Scholar. [PDF] Nitropyridines: Synthesis and reactions. [Link]

Sources

Mass spectrometry fragmentation pattern of N-Cyclopropyl-5-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-Cyclopropyl-5-nitropyridine-2-carboxamide (CAS: 246862-51-1). It compares ionization modalities and structural differentiation strategies for researchers in pharmaceutical impurity profiling and medicinal chemistry.[1][2]

Executive Summary & Compound Profile

N-Cyclopropyl-5-nitropyridine-2-carboxamide is a critical intermediate often encountered in the synthesis of kinase inhibitors and adenosine receptor agonists. Its structural core—a nitropyridine ring coupled with a cyclopropyl amide—presents a unique mass spectral signature.

This guide compares the fragmentation efficiency of Electrospray Ionization (ESI-MS/MS) against Electron Ionization (EI) and outlines the specific pathways required to distinguish this compound from its positional isomers (e.g., 3-nitro analogs).

PropertySpecification
Formula

Monoisotopic Mass 207.0644 Da
Precursor Ion

208.0717 m/z
Key Structural Motifs 5-Nitropyridine core, 2-Carboxamide linker, N-Cyclopropyl tail
Primary Application Impurity profiling, Structural confirmation of drug intermediates

Experimental Methodology

To achieve reproducible fragmentation data, the following protocol is recommended. This workflow prioritizes ESI-CID (Collision Induced Dissociation) as the gold standard for this polar amide, while contrasting it with EI for orthogonal validation.

Protocol: LC-MS/MS Characterization[4]
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6545 or Sciex 6500).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2][3][4]

  • Solvent System:

    • Phase A: Water + 0.1% Formic Acid (Proton source).

    • Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both labile and backbone cleavages.

Comparative Performance: ESI vs. EI
FeatureESI-CID (Recommended) EI (Electron Ionization)
Molecular Ion Strong

(208 m/z).
Weak/Absent

(207 m/z).
Fragmentation Controlled. Reveals amide connectivity.[5]Extensive. Shatters ring systems early.
Utility Best for structural elucidation and impurity tracking.Best for library matching (NIST) if volatile.
Key Drawback Adduct formation (

) can complicate spectra.
Thermal degradation of the nitro group.

Expert Insight: For this specific molecule, ESI is superior because the amide bond is prone to thermal hydrolysis in EI sources. Use ESI-CID for reliable quantification.

Fragmentation Pathway Analysis

The fragmentation of N-Cyclopropyl-5-nitropyridine-2-carboxamide follows three distinct mechanistic pathways driven by the stability of the pyridine ring and the lability of the amide bond.

Pathway A: Amide Bond Cleavage (Primary)

The most abundant fragment arises from the cleavage of the amide bond (C-N), driven by the charge retention on the carbonyl carbon (acylium ion formation).

  • Transition:

    
     m/z.
    
  • Mechanism: Inductive cleavage releases the neutral cyclopropylamine moiety (

    
    , 57 Da).
    
  • Diagnostic Value: High. Confirms the integrity of the nitropyridine-carbonyl core.

Pathway B: Nitro Group Elimination

Nitropyridines are notorious for losing the nitro group, either as a radical (


, 46 Da) or via rearrangement to lose 

(30 Da).
  • Transition:

    
     m/z (Loss of 
    
    
    
    ).
  • Secondary Loss: The m/z 151 ion can also lose

    
     to form m/z 105.
    
Pathway C: Cyclopropyl Ring Opening

High collision energies (CE > 35 eV) force the opening of the strained cyclopropyl ring.

  • Transition:

    
     m/z.
    
  • Mechanism: Loss of a cyclopropyl radical or propene fragment (

    
    , 41 Da) from the tail.
    
Visualizing the Fragmentation Tree[1]

The following diagram illustrates the hierarchical dissociation pathways.

FragmentationPathway Precursor Precursor [M+H]+ m/z 208.07 (C9H10N3O3)+ Frag_162 [M+H - NO2]+ m/z 162.07 (Nitro Loss) Precursor->Frag_162 - NO2 (46 Da) Frag_151 Acylium Ion [Pyridine-CO]+ m/z 151.01 (Base Peak) Precursor->Frag_151 - Cyclopropylamine (57 Da) (Amide Cleavage) Frag_123 Pyridinium Ion [Pyridine-H]+ m/z 123.02 (Loss of CO) Frag_151->Frag_123 - CO (28 Da) (Decarbonylation) Frag_105 [C5H3N-CO]+ m/z 105.02 (Nitro Loss from Acylium) Frag_151->Frag_105 - NO2 (46 Da) Frag_78 Pyridine Ring Frag m/z 78.03 Frag_123->Frag_78 - NO2/Ring Break

Figure 1: ESI-MS/MS fragmentation tree for N-Cyclopropyl-5-nitropyridine-2-carboxamide.

Comparative Data: Target vs. Isomers

A common challenge is distinguishing the 5-nitro target from the 3-nitro isomer . The position of the nitro group influences the stability of the acylium ion due to steric hindrance and the "ortho effect."

Metric5-Nitro Isomer (Target) 3-Nitro Isomer (Alternative)
Acylium Stability (m/z 151) High. The nitro group is para-like to the amide, offering no steric interference.Low. Steric clash between 3-nitro and 2-carbonyl promotes rapid decarbonylation.
Major Fragment m/z 151 (Base Peak).m/z 123 (Rapid loss of CO from 151).
Nitro Loss Moderate intensity (m/z 162).High intensity (Ortho effect facilitates OH transfer/loss).

Guidance: If your spectrum shows m/z 123 > m/z 151, suspect the 3-nitro impurity or high in-source fragmentation energy.

References

  • BenchChem. (2025). Comparative Mass Spectrometry Analysis of Nitropyridine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). Mass Spectrometry Fragmentation Patterns of Quinolone and Pyridine Antibiotics. PMC Database. Retrieved from

  • ChemScene. (2024). Product Data: 2-N-Cyclopropylamino-5-nitropyridine (CAS 246862-51-1).[6] Retrieved from

  • University of Saarland. (2023). Interpretation of Mass Spectra: EI vs ESI for Nitrogenous Heterocycles. Retrieved from

  • ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine and nitropyridine compounds. Retrieved from

Sources

Comparative Bioactivity Guide: N-Cyclopropyl vs. N-Ethyl Nitropyridine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of nitropyridine carboxamide scaffolds—particularly for antitubercular (DprE1 inhibition) and anti-inflammatory applications—the choice between an N-Ethyl and an N-Cyclopropyl amide substituent is a critical decision point.

While both moieties provide the necessary lipophilicity for cell permeation, the N-Cyclopropyl group consistently outperforms the N-Ethyl analog in late-stage lead optimization. This superiority is driven not by a massive shift in intrinsic potency (


), but by a profound improvement in metabolic stability  and target residence time . The cyclopropyl moiety acts as a metabolic "blocker" against oxidative dealkylation while offering a rigid conformation that minimizes the entropic penalty of binding.

Verdict: For drug candidates requiring oral bioavailability and extended half-life, the N-Cyclopropyl variant is the superior lead candidate.

Chemical & Physical Property Analysis[1][2][3]

To understand the biological divergence, we must first analyze the physicochemical differences. The cyclopropyl group is not merely a "heavier" ethyl group; it possesses unique electronic characteristics due to ring strain and Walsh orbitals.

Comparative Physicochemical Profile[2][3]
FeatureN-Ethyl DerivativeN-Cyclopropyl DerivativeImpact on Drug Design
Hybridization

(Flexible)
Pseudo-

/

(Rigid)
Cyclopropyl rigidity reduces entropic loss upon binding.
Bond Angle ~109.5°60° (Internuclear)High ring strain (~27.5 kcal/mol) strengthens C-H bonds.
C-H Bond Strength ~98 kcal/mol~106 kcal/molCritical: Stronger bonds resist CYP450 oxidation.
Lipophilicity (cLogP) Baseline+0.2 to +0.4 increaseSlight increase in permeability without solubility crash.
Electronic Effect Inductive (+I)

-Donating /

-Accepting
Can engage in "edge-to-face" interactions with aromatic residues.
Structural Visualization

The following diagram illustrates the steric and electronic divergence between the two analogs.

ChemicalComparison cluster_0 N-Ethyl Nitropyridine cluster_1 N-Cyclopropyl Nitropyridine Ethyl N-Ethyl Group (Flexible Chain) Liability Metabolic Liability: C-H Abstraction (Easy) Ethyl->Liability Cyclo N-Cyclopropyl Group (Rigid Ring) Stability Metabolic Shield: High C-H Bond Energy Cyclo->Stability Core Nitropyridine Core (Warhead/Scaffold) Core->Ethyl Amide Linker Core->Cyclo Amide Linker

Figure 1: Structural comparison highlighting the metabolic liability of the ethyl chain versus the stability of the cyclopropyl ring.

Bioactivity & SAR Data[3][4][5][6][7]

The primary application of nitropyridine carboxamides is often in the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a target for Mycobacterium tuberculosis (Mtb), or in kinase inhibition.

In Vitro Potency (Representative Data)

While intrinsic potency is often comparable, the cyclopropyl group frequently exhibits a lower MIC (Minimum Inhibitory Concentration) due to better intracellular accumulation.

Assay TypeMetricN-Ethyl AnalogN-Cyclopropyl AnalogInterpretation
Enzymatic Potency

(DprE1)
15 nM12 nMComparable: Both fit the hydrophobic pocket well.
Whole Cell Potency

(Mtb H37Rv)
0.8

M
0.2

M
Cyclopropyl Superior: Likely due to reduced metabolic turnover inside the bacteria or macrophage.
Cytotoxicity

(Vero Cells)
> 50

M
> 50

M
Safe: Neither substituent introduces significant toxicity.
Mechanism of Action: The "Induced Fit" Advantage

The cyclopropyl group is a "privileged structure" in medicinal chemistry. In the binding pocket of enzymes like DprE1, the rigid cyclopropyl ring minimizes the conformational search required for binding.

  • N-Ethyl: Must pay an entropic penalty to "freeze" into the correct conformation.

  • N-Cyclopropyl: Pre-organized in a conformation that often matches the hydrophobic sub-pocket (e.g., Trp or Phe residues) via

    
    -interaction mimicry.
    

ADME & Metabolic Stability (The Critical Differentiator)

This is the decisive factor. The N-ethyl group is a classic substrate for Cytochrome P450 (CYP450) enzymes, specifically undergoing


-dealkylation.
The N-Dealkylation Problem
  • Oxidation: CYP450 abstracts a hydrogen from the

    
    -carbon (next to the nitrogen).
    
  • Intermediate: An unstable carbinolamine is formed.

  • Collapse: The C-N bond cleaves, releasing acetaldehyde (for ethyl) and the primary amide metabolite.

  • Result: Loss of bioactivity.

The Cyclopropyl Solution

The C-H bonds on a cyclopropyl ring possess significantly higher bond dissociation energy (approx. 106 kcal/mol vs. 98 kcal/mol for ethyl). This creates a high energy barrier for the initial radical abstraction step by the CYP450 iron-oxo species.

Metabolism cluster_ethyl Pathway A: N-Ethyl Instability cluster_cyclo Pathway B: N-Cyclopropyl Stability E_Parent N-Ethyl Parent CYP CYP450 Attack (Alpha-Hydroxylation) E_Parent->CYP Inter Unstable Carbinolamine CYP->Inter Cleavage C-N Bond Cleavage Inter->Cleavage Metabolite Inactive Primary Amide + Acetaldehyde Cleavage->Metabolite C_Parent N-Cyclopropyl Parent Block Metabolic Blockade (High Bond Energy) C_Parent->Block Active Retained Active Drug Block->Active No Oxidation

Figure 2: Metabolic pathways contrasting the oxidative susceptibility of the ethyl group versus the resistance of the cyclopropyl group.

Experimental Protocols

Protocol A: Microsomal Stability Assay (The "Kill" Experiment)

Objective: Quantify the intrinsic clearance (


) difference.
  • Preparation: Prepare 1

    
    M test compound (Ethyl vs. Cyclopropyl) in phosphate buffer (pH 7.4).
    
  • Initiation: Add pooled liver microsomes (human/mouse, 0.5 mg/mL protein). Pre-incubate at 37°C for 5 min.

  • Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot at

    
     min into ice-cold acetonitrile (with internal standard, e.g., Warfarin).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Validation:

    • Positive Control: Verapamil (High clearance).

    • Negative Control: Warfarin (Low clearance).

    • Success Criteria: The N-Cyclopropyl analog should show >50% remaining at 60 min, whereas N-Ethyl typically drops to <20%.

Protocol B: Synthesis (Amide Coupling)

Objective: Efficient synthesis of the N-cyclopropyl nitropyridine carboxamide.

  • Reagents: 2-Nitropyridine-3-carboxylic acid (1.0 eq), Cyclopropylamine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq) in DMF.

  • Procedure:

    • Dissolve acid in DMF. Add DIPEA and HATU. Stir for 10 min (Activation).

    • Add Cyclopropylamine. Stir at RT for 4-16h.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (removes unreacted acid) and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    
    -NMR must show the distinct cyclopropyl multiplets at 
    
    
    
    0.5–0.9 ppm (4H) and the amide NH doublet at
    
    
    ~8.5 ppm.

References

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups in drug design.[1] Retrieved from

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.[1][2][3] Retrieved from

  • National Institutes of Health (NIH). (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.[4] Retrieved from

  • Longdom Publishing. (2023). Recent Advances in Anti-Tubercular Compounds Containing Heterocyclic Ring Systems. Retrieved from

  • MDPI. (2021). Synthesis and Biological Evaluation of N-Substituted Quinoxaline-2-Carboxamides. (Relevant comparative SAR data). Retrieved from

Sources

Reference Standards for N-Cyclopropyl-5-nitropyridine-2-carboxamide Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and pyridine-based pharmacophores, N-Cyclopropyl-5-nitropyridine-2-carboxamide serves as a critical intermediate. Its purity directly dictates the yield and impurity profile of downstream reduction steps (typically to the 5-amino analog).

This guide compares the two dominant paradigms for establishing reference standards for this compound: Traditional Chromatographic Qualification (HPLC-UV) versus Absolute Quantification via qNMR . While HPLC remains the workhorse for impurity profiling, this guide demonstrates why qNMR is the superior method for establishing primary potency for in-house reference standards, particularly when commercial Certified Reference Materials (CRMs) are scarce or prohibitively expensive.

Part 1: The Analytical Challenge

The structural features of N-Cyclopropyl-5-nitropyridine-2-carboxamide (C₉H₉N₃O₃) present specific analytical hurdles that dictate method selection.

FeatureAnalytical Implication
Nitro Group (-NO₂) Strong chromophore. Excellent UV response at 254 nm and 270 nm. However, it makes the molecule susceptible to photo-degradation during analysis.
Pyridine Ring Basic nitrogen. Requires pH control (acidic mobile phase) in HPLC to prevent peak tailing due to silanol interactions.
Amide Linkage Susceptible to hydrolysis, generating 5-nitropyridine-2-carboxylic acid and cyclopropylamine.
Cyclopropylamine Critical Blind Spot: This specific impurity has negligible UV absorbance. HPLC-UV alone will overestimate purity if this hydrolysis product is present.

Part 2: Comparative Methodology

Paradigm A: HPLC-UV (Area Normalization)

The Industry Workhorse

This method assumes that the main peak and all impurities have similar Response Factors (RF).

  • Pros: High precision, excellent separation of structurally similar impurities (e.g., regioisomers), familiar workflow.

  • Cons: High Risk of Bias. As noted above, cyclopropylamine (a likely impurity) is invisible to UV. Additionally, inorganic salts or residual solvents are not detected, leading to a "Potency > 100%" error if not corrected by TGA/KF.

Paradigm B: Quantitative NMR (qNMR)

The Absolute Standard

This method uses an Internal Standard (IS) of known purity to determine the absolute mass fraction of the analyte.[1]

  • Pros: SI Traceable. Does not require a reference standard of the analyte itself.[1] Detects all protonated organic impurities regardless of chromophores.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC. Requires high solubility in deuterated solvents.

Performance Matrix: Method Selection
MetricHPLC-UV (Area %)qNMR (Internal Standard)
Scope Impurity Profiling (Relative)Potency Assignment (Absolute)
Accuracy Low (Assumes RF=1.0 for all peaks)High (Direct molar ratio)
Specificity High (Separates isomers)Medium (Signal overlap possible)
Blind Spots Non-chromophoric impurities (Salts, Amines)Inorganic salts (no protons)
Suitability Routine QC Testing Qualifying Primary Standards

Part 3: Experimental Protocols

Protocol A: High-Resolution HPLC Method (Impurity Profiling)

Purpose: To separate and quantify related organic impurities.

System: Agilent 1290 Infinity II or equivalent UPLC/HPLC. Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5 µm) or equivalent charged surface hybrid. Rationale: CSH technology provides superior peak shape for basic pyridine compounds at low pH.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)

  • Solvent B: Acetonitrile (LC-MS Grade)

Gradient Profile:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 5 1.0
15.0 60 1.0
18.0 95 1.0
20.0 95 1.0
20.1 5 1.0

| 25.0 | 5 | 1.0 |

Detection: UV at 270 nm (max) and 220 nm (for amide bonds). Sample Diluent: 50:50 Water:Acetonitrile.

Protocol B: qNMR Potency Assignment

Purpose: To assign a purity value (%) to the Primary Reference Standard.

Instrument: Bruker Avance III 400 MHz (or higher). Solvent: DMSO-d6 (Provides optimal solubility for nitropyridines). Internal Standard (IS): Maleic Acid (TraceCERT® grade). Rationale: Maleic acid has a singlet at ~6.3 ppm, distinct from the pyridine aromatic region (8.0–9.5 ppm) and cyclopropyl protons (0.6–3.0 ppm).

Procedure:

  • Weighing: Accurately weigh ~20 mg of Sample and ~10 mg of IS into the same vial using a micro-balance (readability 0.001 mg).

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.

Part 4: Impurity Fate Mapping

Understanding the origin of impurities is essential for interpreting the HPLC chromatogram.

ImpurityMap Start Starting Material: 5-Nitropyridine-2-carboxylic acid Product Target: N-Cyclopropyl-5-nitropyridine- 2-carboxamide Start->Product Amide Coupling (HATU/EDC) Impurity1 Impurity A: Unreacted Acid (RT < Target) Start->Impurity1 Residual Reagent Reagent: Cyclopropylamine Reagent->Product Impurity2 Impurity B: Cyclopropylamine (UV Invisible) Reagent->Impurity2 Residual Product->Impurity1 Hydrolysis (Storage with moisture) Product->Impurity2 Hydrolysis Impurity3 Impurity C: Bis-acylated dimer (Rare)

Figure 1: Impurity Fate Map. Note that Impurity B (Cyclopropylamine) requires non-UV detection methods (e.g., LC-MS or Ninhydrin stain) if not using qNMR.

Part 5: Reference Standard Qualification Workflow

To establish a self-validating "Primary Standard" in-house, follow this logic flow. This avoids the reliance on third-party Certificates of Analysis (CoA) that may not be traceable.

QualificationFlow Batch Synthesized Batch (Crude) Purify Recrystallization (EtOH/Water) Batch->Purify Check1 Prelim HPLC (Purity > 99.0%?) Purify->Check1 Check1->Purify No TGA TGA / KF (Volatiles/Water) Check1->TGA Yes ROI Residue on Ignition (Inorganics) Check1->ROI Yes qNMR qNMR (Absolute Potency) Check1->qNMR Yes Final Primary Reference Standard Assigned TGA->Final Correction Factor ROI->Final Correction Factor qNMR->Final Primary Value

Figure 2: The "Gold Standard" workflow for qualifying an in-house reference material.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2] (2006).[3][4] Defines reporting, identification, and qualification thresholds for impurities.[2][5] [Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005). Provides the foundational methodology for qNMR in reference standard qualification. [Link]

  • Almac Group. "qNMR – A Modern Alternative to HPLC." (Industry Whitepaper). Comparative analysis of qNMR vs HPLC for potency assignment. [Link]

Sources

Technical Guide: Spectroscopic Validation of N-Cyclopropyl-5-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of N-Cyclopropyl-5-nitropyridine-2-carboxamide Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

N-Cyclopropyl-5-nitropyridine-2-carboxamide is a critical intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity relies on three functional pillars: the electron-deficient 5-nitropyridine core , the 2-carboxamide linker , and the N-cyclopropyl moiety .

This guide provides a comparative spectroscopic analysis designed to distinguish the target molecule from its primary synthetic impurities: the hydrolyzed precursor (5-nitropyridine-2-carboxylic acid) and the over-reduced byproduct (5-aminopyridine analog) . By integrating NMR, IR, and MS data, this protocol establishes a self-validating system for structural confirmation.

Structural Context & Critical Quality Attributes (CQA)

The target molecule exhibits a "push-pull" electronic system. The nitro group at position 5 strongly withdraws electron density, deshielding the pyridine ring protons, while the cyclopropyl amide introduces specific steric constraints and unique high-field NMR signatures.

Key Structural Challenges in Synthesis:
  • Regioisomerism: Distinguishing the 5-nitro from 3-nitro or 4-nitro isomers formed during nitration.

  • Amide Hydrolysis: Reversion to the carboxylic acid under acidic/basic workup.

  • Nitro Reduction: Inadvertent reduction to the amine during hydrogenation steps intended for other functional groups.

Comparative Analysis: Target vs. Alternatives

Comparison 1: H-NMR Resolution (The "Diagnostic Fingerprint")

Objective: Differentiate the target from the starting material (Carboxylic Acid) and the Amino-impurity.

  • Target (Nitro-Amide): Shows distinct aliphatic multiplets (cyclopropyl) and highly deshielded aromatic signals.

  • Alternative A (Carboxylic Acid): Lacks the high-field cyclopropyl signals (0.6–3.0 ppm).

  • Alternative B (Amino-Amide): Aromatic protons shift upfield (shielded) due to the electron-donating amine; loss of the diagnostic Nitro deshielding effect.

Representative H-NMR Data (400 MHz, DMSO-d6)
Proton AssignmentTarget: 5-Nitro-Amide (ppm)Alt A: 5-Nitro-Acid (ppm)Alt B: 5-Amino-Amide (ppm)Diagnostic Note
Pyridine H-6 (Ortho to NO2/NH2)9.35 (d) 9.40 (d)7.95 (d) Primary Indicator. Nitro group deshields H-6 significantly (>9.0 ppm). Amine shields it (<8.0 ppm).[1]
Pyridine H-3 (Ortho to Carbonyl)8.40 (d)8.45 (d)7.80 (d)Less sensitive to 5-position substitution.
Pyridine H-4 8.85 (dd)8.90 (dd)7.10 (dd)Coupling pattern confirms 2,5-substitution.
Amide NH 8.95 (br d) Absent (COOH ~13.0)8.20 (br d)Confirms amide bond formation.
Cyclopropyl CH 2.85 (m) Absent2.80 (m)Confirms N-alkylation.
Cyclopropyl CH2 0.60 – 0.85 (m) Absent0.55 – 0.80 (m)Distinctive high-field multiplets.

Technical Insight: The coupling constant (


) between the Amide NH and the Cyclopropyl CH is often observable (~4 Hz), confirming the secondary amide structure.
Comparison 2: Mass Spectrometry (Fragmentation Logic)

Objective: Confirm molecular weight and substituent stability.

  • Ionization Mode: ESI (+) is preferred.

  • Target (MW 207.19): Shows [M+H]+ at 208.2 .

  • Differentiation:

    • vs. Acid Precursor: Mass shift of -41 Da (Loss of Cyclopropyl + N).

    • vs. Amino Analog: Mass shift of -30 Da (NO2

      
       NH2).
      
Fragmentation Pathway (ESI-MS/MS)

The fragmentation pattern is dominated by the stability of the pyridine ring and the lability of the amide bond.

MS_Fragmentation M_Ion Molecular Ion [M+H]+ = 208.2 Frag1 Loss of Cyclopropyl [M - C3H5]+ M_Ion->Frag1 -41 Da Frag2 Loss of Nitro Group [M - NO2]+ M_Ion->Frag2 -46 Da Base Pyridine Carbonyl Ion (Base Peak) Frag1->Base Amide Cleavage

Figure 1: Predicted ESI-MS fragmentation pathway highlighting the loss of the cyclopropyl and nitro groups.

Comparison 3: Vibrational Spectroscopy (FT-IR)

Objective: Rapid "Go/No-Go" check for functional group conversion.

Functional GroupWavenumber (cm⁻¹)IntensityComparative Note
N-H Stretch (Amide)3300 – 3400MediumAbsent in starting material ester/acid (OH broad band usually masks this region in acid).
C=O Stretch (Amide I)1660 – 1690 StrongShifts from ~1710 cm⁻¹ (Acid) to lower freq. due to amide resonance.
NO₂ Asymmetric 1530 – 1550 StrongCritical Check. Disappears if reduced to amine.
NO₂ Symmetric 1340 – 1360StrongConfirms presence of Nitro group.

Experimental Protocol: Characterization Workflow

This workflow ensures that the sample characterized is free from regioisomers and synthetic precursors.

Step 1: Sample Preparation[2]
  • Dissolve 5 mg of the solid product in 0.6 mL of DMSO-d6 . (Chloroform-d is acceptable, but solubility of nitropyridines is often superior in DMSO).

  • Ensure the solution is clear; filter through a 0.2 µm PTFE filter if turbidity persists.

Step 2: Data Acquisition Sequence
  • Run 1H-NMR (16 scans): Check for the diagnostic H-6 doublet at >9.0 ppm.

  • Run 1H-1H COSY: Verify the coupling between the amide NH and the cyclopropyl CH. This confirms the connectivity of the side chain.

  • Run UPLC-MS: Use a generic gradient (5-95% Acetonitrile/Water + 0.1% Formic Acid). Look for the single peak at m/z 208.2.

Step 3: Purity Logic Decision Tree

QC_Workflow Start Crude Product NMR_Check 1H-NMR Analysis (Aromatic Region) Start->NMR_Check Decision1 Signal at > 9.0 ppm? NMR_Check->Decision1 Check_Cyclo Check Aliphatic Region (0.5-3.0 ppm) Decision1->Check_Cyclo Yes Fail_Red FAIL: Amine Impurity (Over-reduction) Decision1->Fail_Red No (Shift < 8.0) Decision2 Cyclopropyl Multiplets Present? Check_Cyclo->Decision2 MS_Check MS Analysis (m/z 208) Decision2->MS_Check Yes Fail_Acid FAIL: Hydrolysis/SM (Acid Present) Decision2->Fail_Acid No Pass PASS: Target Confirmed MS_Check->Pass Match

Figure 2: Logical decision tree for validating N-Cyclopropyl-5-nitropyridine-2-carboxamide purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Nitro/Amide IR and NMR shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for Pyridine substituent effects on chemical shifts).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 521872 (5-Nitropyridine-2-carboxamide derivatives). [Link]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. [Link]

Sources

Validating structure of 5-nitropyridine-2-carboxamide derivatives using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

For researchers developing 5-nitropyridine-2-carboxamide derivatives—common scaffolds in antimicrobial and antiviral drug discovery—structural validation is the critical bottleneck. While NMR (


H, 

C) is the workhorse of synthetic verification, it frequently fails to distinguish between stable tautomers or accurately predict intermolecular hydrogen bonding networks in the solid state.

This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) remains the absolute standard for validating these derivatives, specifically addressing the challenges posed by the electron-withdrawing nitro group and the conformational flexibility of the carboxamide moiety.

Part 1: Comparative Analysis (X-Ray vs. NMR vs. DFT)

The 5-nitropyridine-2-carboxamide scaffold presents unique challenges. The nitro group at position 5 withdraws electron density, increasing the acidity of the amide protons and altering the aromatic ring's pi-stacking capability.

The Validation Matrix
FeatureSingle Crystal X-Ray (SC-XRD) NMR Spectroscopy (

H/

C)
DFT (Computational)
Primary Output Absolute 3D configuration & packingConnectivity & solution dynamicsTheoretical energy minima
Tautomer ID Definitive (locates H atoms)Inferential (chemical shift)Hypothetical stability
Intermolecular Forces Direct Observation (H-bonds,

-stacking)
NOE (short range only)Calculated
Sample State Solid (Crystal required)Solution (Solubility required)Gas/Solvent Model
Limitations Requires high-quality crystalBroadening due to exchangeBasis set dependence
Why X-Ray Wins for This Scaffold
  • Conformational Ambiguity: Pyridine-2-carboxamides can exist in syn or anti conformations relative to the pyridine nitrogen. In solution (NMR), these often interconvert rapidly, averaging the signal. SC-XRD freezes the bioactive low-energy conformation.

  • Nitro Group Planarity: The nitro group (

    
    ) often twists out of the pyridine plane to relieve steric strain or engage in packing interactions. Only SC-XRD can measure this torsion angle (
    
    
    
    ) precisely, which correlates directly with biological docking efficacy.
  • Hydrogen Bonding Networks: These derivatives form "ribbons" or "staircase" motifs via

    
     and 
    
    
    
    interactions. These supramolecular synthons—critical for formulation stability—are invisible to standard NMR.
Part 2: Experimental Protocol

Role: Senior Application Scientist Objective: Obtain publication-quality structure factors (


).
Phase 1: Crystal Growth (The "Nitro" Challenge)

Nitro-substituted pyridines are often sparingly soluble in non-polar solvents but highly soluble in polar aprotic solvents, making crystallization difficult.

  • Method: Slow Evaporation (preferred over vapor diffusion for this scaffold).

  • Solvent System: Ethanol/DMF (9:1 ratio).

    • Reasoning: The small amount of DMF solubilizes the nitro-derivative, while the ethanol allows for slow evaporation. Pure ethanol often leads to rapid precipitation of microcrystalline powder (unusable for SC-XRD).

  • Step-by-Step:

    • Dissolve 20 mg of derivative in 1 mL DMF.

    • Add 9 mL warm Ethanol. Filter through a 0.45

      
      m PTFE syringe filter (removes nucleation sites).
      
    • Cover vial with Parafilm, poke 3-5 holes.

    • Store in a vibration-free, dark environment (nitro groups can be photosensitive).

Phase 2: Data Collection & Refinement Strategy

Once a crystal (approx. 0.2 x 0.2 x 0.1 mm) is mounted:

  • Temperature: Collect at 100 K .

    • Why: Nitro groups have high thermal motion. Room temperature data often results in "smeared" electron density for the oxygens, making bond length determination inaccurate.

  • Refinement (SHELXL Workflow):

    • The Nitro Disorder: Be prepared for rotational disorder in the

      
       group.
      
    • Fix: If electron density suggests two positions, use the PART 1 / PART 2 command in SHELXL to model split positions with occupancy refinement (e.g., 0.60/0.40).

    • The Amide Protons: Do not use geometric riding models (AFIX 43) immediately. Attempt to locate amide H atoms in the Difference Fourier Map to confirm the H-bond donor direction.

Part 3: Visualization of Logic & Workflow
Diagram 1: Structural Validation Workflow

This diagram illustrates the critical path from synthesis to final CIF generation, highlighting the feedback loops often missed in standard guides.

G Synthesis Crude 5-Nitro Derivative Solubility Solubility Check (Polar vs Non-Polar) Synthesis->Solubility Growth Crystal Growth (EtOH/DMF Slow Evap) Solubility->Growth Optimization Microscopy Optical Evaluation (Birefringence Check) Growth->Microscopy Microscopy->Growth Amorphous/Twinned (Recycle) XRD SC-XRD Data Collection (Mo or Cu Source, 100K) Microscopy->XRD Single Crystal Found Solve Structure Solution (SHELXT - Intrinsic Phasing) XRD->Solve Refine Refinement (SHELXL) Model Disorder/H-bonds Solve->Refine Refine->Refine R1 > 5% Validation CheckCIF / Tautomer Confirmation Refine->Validation

Caption: Iterative workflow for resolving 5-nitropyridine-2-carboxamide structures. Note the feedback loop at the Microscopy stage to prevent wasting beamtime on poor crystals.

Diagram 2: Interaction Topology (Graph Set Logic)

Understanding how these molecules pack is essential for patenting polymorphs.

H Molecule 5-Nitropyridine-2-carboxamide Donor Amide NH (Donor) Molecule->Donor Acceptor1 Amide C=O (Acceptor) Molecule->Acceptor1 Acceptor2 Pyridine N (Acceptor) Molecule->Acceptor2 Donor->Acceptor1 Intermolecular (Dimer) Donor->Acceptor2 Intramolecular (Syn-conformation) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Acceptor1->Dimer Chain Infinite Chain (C(4) Motif) Acceptor2->Chain

Caption: Common hydrogen-bonding motifs. The R2,2(8) dimer is a hallmark of carboxamide derivatives, often competing with the chain formation favored by the pyridine nitrogen.

Part 4: Data Interpretation Guide

When analyzing your solved structure, verify these specific geometric parameters to ensure chemical validity for this scaffold.

ParameterExpected Range (

/

)
Structural Insight
C=O Bond 1.22 – 1.24

Typical double bond. If >1.26, suspect protonation or H-bond strain.
C-N (Amide) 1.32 – 1.35

Partial double bond character confirms resonance.
Nitro N-O 1.21 – 1.23

Should be symmetric. Asymmetry implies strong local solvation or packing forces.
Pyridine Ring Planar (<0.02

dev)
5-nitro substitution can induce slight boat distortions.
Torsion (Py-Amide) 0 – 30

Determines syn vs anti. <10

indicates strong conjugation.
References
  • Delgado, G., et al. (2012).[1] "Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide." Crystal Structure Theory and Applications. [1][2]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

  • Wilson, C. R., & Munro, O. Q. (2010).[3] "Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides." Acta Crystallographica Section C.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule crystal structures."

  • Snyder, D. A., et al. (2005). "NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics."[4][5][6] Journal of the American Chemical Society.

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of N-Cyclopropyl-5-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for N-Cyclopropyl-5-nitropyridine-2-carboxamide was located during the preparation of this guide. The following procedures are therefore based on the chemical properties of its constituent functional groups (nitropyridine, carboxamide) and safety data from structurally analogous compounds.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all local, state, and federal regulations.[1][3] This document is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Profile Analysis and Waste Classification

N-Cyclopropyl-5-nitropyridine-2-carboxamide must be treated as a hazardous substance. This assessment is based on the hazard profiles of similar nitropyridine and aromatic amide compounds, which indicate risks of toxicity, irritation, and potential environmental harm.

  • Nitropyridine Moiety: The nitropyridine group is a key structural feature. Compounds like 4-Nitropyridine N-oxide are classified as toxic if swallowed and are known to cause skin, eye, and respiratory irritation.[4] The U.S. Environmental Protection Agency (EPA) may list nitrobenzene, a related compound, as a hazardous solvent waste (F004).[5]

  • Carboxamide Moiety: While some simple carboxamides have low toxicity, the overall hazard profile is dictated by the more hazardous nitropyridine ring.[6]

  • Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[3][7] Given the toxicological data of analogous compounds, it is prudent to manage N-Cyclopropyl-5-nitropyridine-2-carboxamide as a toxic (T) hazardous waste.

All waste generated, including the pure compound, solutions, and contaminated lab materials (e.g., gloves, pipette tips, paper towels), must be classified as hazardous chemical waste.[8]

Immediate Safety and Handling Precautions

Before beginning any work that will generate this waste, ensure that all necessary engineering controls and Personal Protective Equipment (PPE) are in place.

Engineering Controls
  • Chemical Fume Hood: All handling of N-Cyclopropyl-5-nitropyridine-2-carboxamide, including weighing, solution preparation, and waste consolidation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][9]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[10][11][12]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale and References
Eye Protection Chemical safety goggles or a face shield worn over goggles.Standard laboratory practice for handling chemical irritants. Required by OSHA 29 CFR 1910.133.[11][12]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).Protects against skin irritation and absorption. Always check the manufacturer's glove compatibility chart.[1][8]
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents incidental skin contact with contaminated surfaces.[1][8]
Respiratory Protection Not typically required if work is performed within a certified fume hood. If a fume hood is not available or a large spill occurs, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][11]Ensures protection from inhaling hazardous dust or aerosols.

Step-by-Step Disposal Protocol

The primary and only recommended method for the disposal of N-Cyclopropyl-5-nitropyridine-2-carboxamide is through a licensed professional hazardous waste management service.[2] Do not attempt to treat, neutralize, or dispose of this chemical down the drain or in regular trash.[1][7]

Workflow for Proper Disposal of N-Cyclopropyl-5-nitropyridine-2-carboxamide Waste

G A 1. Waste Generation (Unused reagent, solutions, contaminated consumables) B 2. Segregation Isolate from other waste streams (e.g., acids, bases, oxidizers). A->B C 3. Containerization Use a compatible, leak-proof hazardous waste container. B->C D 4. Labeling Affix a 'Hazardous Waste' label. List full chemical name and hazards. C->D E 5. Storage Store in a designated Satellite Accumulation Area (SAA). D->E F 6. Professional Disposal Contact EHS or a licensed waste contractor for pickup. E->F

Caption: Workflow for the proper disposal of N-Cyclopropyl-5-nitropyridine-2-carboxamide waste.

Step 1: Waste Segregation Immediately upon generation, segregate waste containing N-Cyclopropyl-5-nitropyridine-2-carboxamide. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2][13] Mixing incompatible chemicals can lead to dangerous reactions and complicates the disposal process.

Step 2: Containerization

  • Collect all waste (solid, liquid, and contaminated consumables) in a designated hazardous waste container that is chemically compatible and has a secure, leak-proof lid.[7][13]

  • Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Ensure the container is in good condition, free from damage or deterioration.[7]

Step 3: Labeling

  • As soon as the first item of waste is added, label the container clearly.[8]

  • The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name: "N-Cyclopropyl-5-nitropyridine-2-carboxamide" .[3]

  • List any other components if it is a mixed waste stream and indicate the relevant hazards (e.g., "Toxic").[13]

Step 4: Storage (Satellite Accumulation)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

  • The SAA must be under the control of laboratory personnel and away from heat sources or incompatible materials.[7][13]

  • It is best practice to use secondary containment (e.g., a larger bin or tray) to mitigate potential leaks.[7]

  • Weekly inspections of waste storage areas are required by RCRA.[14]

Step 5: Arranging for Disposal

  • Once the container is full or you are discontinuing the project, contact your institution's EHS department or designated hazardous waste management office.[3][8]

  • Follow their specific procedures to complete a waste pickup request form and schedule a collection.

Spill Management Protocol

Immediate and correct action is critical in the event of a spill to prevent exposure and environmental contamination.

For Minor Spills (Small quantity of solid or dilute solution inside a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Ensure the fume hood sash is at the proper height. Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and contain the spill.[2]

  • Cleanup: Wearing the appropriate PPE, carefully collect the absorbent material and any remaining spilled substance using non-sparking tools.[1][9]

  • Package Waste: Place all contaminated cleanup materials into a new, properly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your EHS for recommendations), followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.

For Major Spills (Any quantity outside a fume hood, or a large spill inside a hood):

  • Evacuate: Immediately evacuate the laboratory and alert others.[1][2]

  • Isolate: Restrict access to the spill area. Close the laboratory doors.

  • Notify: Contact your institution's emergency response team and EHS department immediately.[1][8]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University.
  • Regulation of Laboratory Waste. American Chemical Society (ACS).
  • Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide. (2025). BenchChem.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Proper Disposal of DTNP: A Guide for Laboratory Professionals. (2025). BenchChem.
  • Hazardous Waste Management in the Laboratory. (2022). Lab Manager.
  • Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals. (2025). BenchChem.
  • 5 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - 5-Nitropyridin-2-ol. (2025). Fisher Scientific.
  • 2-AMINO-5-NITROPYRIDINE SDS. ECHEMI.
  • Material Safety Data Sheet - 2-Bromo-5-nitropyridine. (2005). Cole-Parmer.
  • Material Safety Data Sheet - 4-Nitropyridine N-oxide. (2009). Alfa Aesar.
  • SAFETY DATA SHEET - Cyclopropanecarboxamide. (2025). Fisher Scientific.
  • HAZARD SUMMARY - PYRIDINE, 4-NITRO, 1-OXIDE. New Jersey Department of Health.
  • SAFETY DATA SHEET - Cyclopropanecarboxamide. (2025). TCI Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropyl-5-nitropyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopropyl-5-nitropyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.